molecular formula C12H11N3 B1359193 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile CAS No. 1155066-35-5

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Katalognummer: B1359193
CAS-Nummer: 1155066-35-5
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: ICXAKIVZXFOJTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXAKIVZXFOJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Structural Elucidation, Synthesis, and Application of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1-arylpyrazole scaffold serves as a privileged pharmacophore. Specifically, 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5) represents a highly versatile building block. The strategic placement of a cyano group meta to the pyrazole ring provides an electron-withdrawing handle that profoundly influences the molecule's electronic topology, while simultaneously offering a reactive site for downstream derivatization into amines, amides, or tetrazoles. This whitepaper dissects the structural properties, outlines self-validating synthetic methodologies, and maps the application of this compound in drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. The symmetric nature of the 3,5-dimethylpyrazole moiety ensures predictable steric hindrance, which is advantageous when designing ligands for deep hydrophobic binding pockets in target proteins.

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Significance
IUPAC Name 3-(3,5-Dimethylpyrazol-1-yl)benzonitrileStandardized nomenclature for structural identification.
CAS Registry Number 1155066-35-5 [1]Unique identifier for inventory and regulatory tracking.
Molecular Formula C₁₂H₁₁N₃Dictates the exact mass for mass spectrometry validation.
Molecular Weight 197.24 g/mol Low molecular weight ensures high ligand efficiency (LE).
SMILES String CC1=CC(C)=NN1C2=CC=CC(=C2)C#NEnables computational modeling and cheminformatics.
H-Bond Donors/Acceptors 0 / 2Favorable for passive membrane permeability (Lipinski's Rule).
Topological Polar Surface Area 41.6 ŲOptimal for blood-brain barrier (BBB) penetration if required.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.

Mechanistic Causality in Synthetic Pathways

As application scientists, we must select synthetic routes that maximize yield while minimizing isomeric impurities. For 1-arylpyrazoles, two primary disconnections are utilized: the classical Knorr condensation and transition-metal-catalyzed C-N cross-coupling.

Synth A 3-Cyanophenylhydrazine Target 3-(3,5-Dimethylpyrazol-1- yl)benzonitrile A->Target Knorr Condensation (EtOH, H+) B 2,4-Pentanedione B->Target Knorr Condensation C 3-Bromobenzonitrile C->Target Ullmann Coupling (CuI, Ligand, Base) D 3,5-Dimethylpyrazole D->Target Ullmann Coupling

Figure 1: Convergent synthetic pathways for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

Pathway A: The Knorr Pyrazole Synthesis

The is the most robust method for this specific target. Causality of Reagent Choice: The reaction between 3-cyanophenylhydrazine and 2,4-pentanedione (acetylacetone) proceeds via a hydrazone intermediate. Because 2,4-pentanedione is a symmetric 1,3-diketone, the reaction is entirely regioselective. The formation of structural isomers—a common failure point when using asymmetric diketones—is completely eliminated, ensuring high purity of the crude product.

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 10.0 mmol of 3-cyanophenylhydrazine hydrochloride in 25 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10.5 mmol (1.05 eq) of 2,4-pentanedione dropwise at room temperature. The slight excess ensures complete consumption of the hydrazine.

  • Catalysis: Add 0.5 mL of glacial acetic acid. Mechanistic note: The acid catalyzes the dehydration of the hemiaminal intermediate, driving the cyclization forward.

  • Propagation: Reflux the mixture at 80 °C for 3 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the hydrazine spot (often visualized with ninhydrin or UV) validates reaction completion.

  • Work-up: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to remove acetic acid, then extract with ethyl acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify the resulting solid via recrystallization from ethanol/water to yield the pure product.

Pathway B: Transition-Metal Catalyzed C-N Cross-Coupling

When hydrazine precursors are unstable or unavailable, provides an orthogonal approach [2]. Causality of Catalyst/Ligand Choice: Direct N-arylation of 3,5-dimethylpyrazole with 3-bromobenzonitrile is hindered by the high activation energy of the aryl-bromide bond. Utilizing a Copper(I) catalyst (CuI) paired with a diamine ligand (e.g., N,N'-dimethylethylenediamine) stabilizes the Cu(I)/Cu(III) catalytic cycle, facilitating oxidative addition and subsequent reductive elimination.

Self-Validating Experimental Protocol:

  • Preparation: Charge an oven-dried Schlenk flask with 3,5-dimethylpyrazole (10.0 mmol), 3-bromobenzonitrile (11.0 mmol), CuI (1.0 mmol, 10 mol%), and anhydrous K₂CO₃ (20.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Critical step: Oxygen must be excluded to prevent the oxidation of Cu(I) to inactive Cu(II).

  • Solvent/Ligand Addition: Inject 15 mL of anhydrous DMF and N,N'-dimethylethylenediamine (2.0 mmol, 20 mol%) via syringe.

  • Reaction: Heat the sealed mixture at 110 °C for 18 hours.

  • Work-up & Validation: Cool the mixture, dilute with 50 mL of EtOAc, and filter through a pad of Celite to remove insoluble copper salts and base. Wash the organic filtrate with water (3 x 30 mL) to completely partition the DMF into the aqueous phase (self-validating extraction).

  • Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography.

Analytical Validation and Quality Control

To ensure trustworthiness and scientific integrity, the synthesized 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile must be analytically validated.

  • ¹H NMR (CDCl₃, 400 MHz): The defining features are the two methyl singlets from the pyrazole ring at approximately δ 2.30 ppm and 2.35 ppm. The pyrazole C4 proton will appear as a distinct singlet near δ 6.00 ppm. The four aromatic protons of the benzonitrile ring will present as a complex multiplet in the downfield region (δ 7.40 - 7.90 ppm).

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield an [M+H]⁺ peak at m/z 198.1026, confirming the exact mass and successful condensation/coupling.

Strategic Derivatization in Drug Discovery

The true value of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile lies in its cyano group. In medicinal chemistry, the nitrile is rarely the final pharmacophore; rather, it acts as a synthetic hinge point. As illustrated below, it can be seamlessly converted into various functional groups to probe structure-activity relationships (SAR)[3].

Deriv Core 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (Core Pharmacophore) N1 Tetrazole Derivative (Angiotensin/GPCR Ligands) Core->N1 NaN3, NH4Cl [Cycloaddition] N2 Benzylamine Derivative (Kinase Inhibitors) Core->N2 LiAlH4 or H2/Pd [Reduction] N3 Benzamide Derivative (Allosteric Modulators) Core->N3 H2O2, NaOH [Hydrolysis]

Figure 2: Strategic derivatization of the cyano group for targeted drug discovery applications.

  • Tetrazoles (Bioisosteres): Cycloaddition with sodium azide yields a tetrazole, a well-validated bioisostere for carboxylic acids, frequently used in designing Angiotensin II receptor blockers.

  • Benzylamines: Reduction of the nitrile yields a primary amine, providing a crucial hydrogen-bond donor often required for anchoring inhibitors into the ATP-binding pockets of kinases.

References

  • Arkivoc Journal. "Aromatic N-arylations catalyzed by heterometallic (CuII-BaII) metal−organic framework under heterogeneous base-free conditions in ethanol". Arkat USA. Available at: [Link]

  • Journal of the American Chemical Society (ACS). "Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation" (Context for Pyrazole Derivatization). ACS Publications. Available at:[Link]

An In-depth Technical Guide to 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrazole derivatives have consistently demonstrated a broad spectrum of biological activities, forming the core of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, yet highly promising scaffold: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile .

While direct and extensive experimental data for this precise meta-isomer is not yet prevalent in public literature, its structural motifs—the 3,5-dimethylpyrazole ring and the benzonitrile moiety—are well-characterized. This document serves as a technical primer for researchers and drug development professionals, offering a scientifically grounded framework for its synthesis, comprehensive characterization, and potential applications. By leveraging data from closely related analogues and established chemical principles, we provide expert insights into the experimental choices and validation systems necessary for working with this compound.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of any chemical research. The structural features of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile suggest specific physical and chemical behaviors that inform its handling, purification, and application.

Structural and Molecular Data

The molecule consists of a 3,5-dimethylpyrazole ring linked from the N1 position to the third carbon of a benzonitrile ring. This meta-substitution pattern is critical for its three-dimensional conformation and interaction with biological targets.

PropertyDataSource
IUPAC Name 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile-
Molecular Formula C₁₂H₁₁N₃Calculated
Molecular Weight 197.24 g/mol Calculated
CAS Number Not explicitly available in searched literature. The ortho-isomer, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, is registered under CAS 663884-84-2.
Canonical SMILES CC1=CC(=NN1C2=CC=CC(=C2)C#N)CPredicted
InChI Key (Predicted)Predicted
Predicted Physical Properties

These properties are inferred from its constituent parts and related isomers. Experimental validation is essential.

PropertyPredicted Value / StateRationale & Experimental Insight
Appearance White to off-white crystalline solid.The parent compound, 3,5-dimethylpyrazole, is a white solid.[4] Many related substituted pyrazoles are also solids at room temperature.[5]
Melting Point Requires experimental determination (e.g., via DSC or melting point apparatus).The melting point of 3,5-dimethylpyrazole is 107.5 °C.[4] The introduction of the benzonitrile group will significantly alter this value.
Solubility Soluble in polar organic solvents (e.g., DMSO, CDCl₃, Acetone); poorly soluble in water.The pyrazole moiety provides some polarity, while the benzonitrile and dimethyl groups increase lipophilicity. Solubility in deuterated solvents like CDCl₃ and DMSO-d₆ is critical for NMR analysis, a common practice for such compounds.[5][6] The solubility of the parent 3,5-dimethylpyrazole has been studied in various organic solvents, showing good solubility in alcohols and acetone.[7]

Synthesis and Purification Workflow

The synthesis of N-aryl pyrazoles is a well-established field. A robust and common approach involves the coupling of a pyrazole with an aryl halide. For 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination are the most logical and field-proven choices.

The causality behind this choice lies in its reliability and tolerance for functional groups like nitriles. The workflow below outlines a typical Ullmann-type reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_workup Workup & Purification A 3,5-Dimethylpyrazole D Reaction Mixture Heat (e.g., 120-140 °C) Inert Atmosphere (N₂ or Ar) A->D B 3-Bromobenzonitrile B->D C CuI (catalyst) K₂CO₃ (base) DMF (solvent) C->D Add to E Quench with NH₄Cl(aq) D->E Cool & F Extract with Ethyl Acetate E->F G Column Chromatography (Silica Gel) F->G H 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (Final Product) G->H

Caption: Proposed Ullmann condensation workflow for synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Reactor Setup: To an oven-dried Schlenk flask, add 3,5-dimethylpyrazole (1.0 eq.), 3-bromobenzonitrile (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidative side reactions.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask. The choice of a high-boiling polar aprotic solvent like DMF is to ensure all reactants are solubilized at elevated temperatures.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete upon consumption of the limiting reagent.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and complex with residual copper salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure compound.[6]

Structural Characterization: A Multi-Technique Approach

Characterization is not merely about data collection; it's about building a cohesive, evidence-based argument for the molecule's identity and purity. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.00 ppm).[8]

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).[5][6] Standard acquisition parameters should be used.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum.[8]

SpectrumPredicted Chemical Shift (δ, ppm)Predicted MultiplicityInferred Structural FragmentRationale
¹H NMR ~ 2.2 - 2.5Singlet (s), 6HTwo -CH₃ groupsThe two methyl groups on the pyrazole ring are chemically distinct but may have very similar chemical shifts. Expect two sharp singlets, each integrating to 3 protons.[5]
~ 6.0 - 6.2Singlet (s), 1HPyrazole C4-HThe lone proton on the pyrazole ring typically appears as a sharp singlet in this region.[5]
~ 7.5 - 8.0Multiplet (m), 4HBenzonitrile Ar-HThe four aromatic protons on the benzonitrile ring will show complex splitting patterns (doublet, triplet, etc.) characteristic of a 1,3-disubstituted benzene ring. This pattern is definitive for confirming the meta-isomer.
¹³C NMR ~ 12 - 15--CH₃ carbonsAliphatic methyl carbons.[5]
~ 110 - 120-Nitrile (-C≡N) and Pyrazole C4The nitrile carbon and the CH carbon of the pyrazole ring.[5]
~ 125 - 140-Benzonitrile Ar-CAromatic carbons of the benzonitrile ring.
~ 140 - 155-Pyrazole C3 and C5The methyl-substituted carbons of the pyrazole ring.[5]
Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula.

  • Expected Result: In ESI-MS (Electrospray Ionization), the compound would be expected to show a prominent ion peak corresponding to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 198.1026, consistent with the formula C₁₂H₁₂N₃⁺. The high precision of HRMS allows for unambiguous formula assignment.[5]

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

  • Expected Key Absorptions:

    • ~2230-2220 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) functional group. This is a definitive peak for this molecule.[9]

    • ~3000-3100 cm⁻¹: C-H stretching vibrations from the aromatic and pyrazole rings.

    • ~2850-2950 cm⁻¹: C-H stretching from the methyl groups.

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and pyrazole rings.[2]

Applications in Research and Drug Development

The true value of a scaffold like 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile lies in its potential as a building block for more complex molecules with tailored functions.

G cluster_logic Potential Therapeutic Areas A 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (Core Scaffold) B Anticancer Agents A->B Serves as precursor for C Anti-inflammatory Agents A->C Serves as precursor for D Antimicrobial Agents A->D Serves as precursor for E Kinase Inhibitors A->E Serves as precursor for

Caption: Potential applications derived from the core scaffold.

  • Scaffold for Kinase Inhibitors: The pyrazole nucleus is a well-known "hinge-binding" motif in many kinase inhibitors. The benzonitrile group can be positioned to interact with key residues in an enzyme's active site or serve as a handle for further chemical modification.

  • Anticancer and Anti-inflammatory Drug Discovery: Pyrazole derivatives have been extensively investigated for cytotoxic and anti-inflammatory properties.[3] This compound provides a starting point for creating libraries of novel analogues for screening against cancer cell lines (such as MCF-7) or inflammatory targets (like COX enzymes).[3]

  • Intermediate for Complex Heterocycles: The nitrile group is highly versatile and can be chemically transformed into other functional groups like amines, amides, or tetrazoles, opening up a vast chemical space for exploration in drug discovery programs.

Conclusion

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile represents a molecule of significant interest for chemical and pharmaceutical research. While it remains a relatively uncharacterized compound, this guide provides a comprehensive technical framework built on established scientific principles and data from closely related structures. By following the proposed workflows for synthesis and the multi-technique approach to characterization, researchers can confidently prepare, validate, and utilize this valuable scaffold in their discovery programs. The true potential of this compound will be unlocked through its application as a foundational element in the design of next-generation therapeutics and functional materials.

References

  • Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. (2020). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved March 31, 2026, from [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. Retrieved March 31, 2026, from [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. (n.d.). Semantic Scholar. Retrieved March 31, 2026, from [Link]

  • Chemical Properties of Benzonitrile (CAS 100-47-0). (n.d.). Cheméo. Retrieved March 31, 2026, from [Link]

  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. (2018). ResearchGate. Retrieved March 31, 2026, from [Link]

  • 3,5-Dimethylpyrazole. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • 3-(3,5-dimethyl-1h-pyrazol-1-yl)-3-oxopropanenitrile (C8H9N3O). (n.d.). PubChemLite. Retrieved March 31, 2026, from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 31, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved March 31, 2026, from [Link]

  • Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.
  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved March 31, 2026, from [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. (2009). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • 3,5-Dimethylbenzonitrile. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE). (n.d.). Ataman Kimya. Retrieved March 31, 2026, from [Link]

  • 3,5-Dimethylpyrazole. (n.d.). NIST WebBook. Retrieved March 31, 2026, from [Link]

Sources

In-Depth Technical Guide: Density Functional Theory (DFT) Calculations for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5) is a highly versatile organic scaffold characterized by an electron-rich 3,5-dimethylpyrazole ring covalently linked to an electron-deficient benzonitrile moiety. This push-pull electronic configuration makes it a molecule of high interest in coordination chemistry, transition-metal catalysis, and pharmaceutical drug design.

To fully harness its chemical potential, researchers must understand its ground-state geometry, frontier molecular orbitals (FMOs), and spectroscopic signatures. This whitepaper provides an authoritative, step-by-step guide to performing rigorous Density Functional Theory (DFT) calculations on this molecule, ensuring computational accuracy, self-validating protocols, and actionable physicochemical insights.

Part 1: Theoretical Framework & Rationale

When designing a computational protocol for a heterocyclic-aromatic system, the choice of functional and basis set dictates the reliability of the output. We employ the B3LYP-D3/6-311++G(d,p) level of theory based on the following mechanistic reasoning:

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the gold standard for organic molecules. By incorporating a portion of exact Hartree-Fock exchange, it successfully mitigates the self-interaction error inherent in pure density functionals, providing highly accurate vibrational frequencies and thermochemical data ().

  • Dispersion Correction (Grimme's D3): Standard B3LYP fails to account for long-range electron correlation (van der Waals forces). Because 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile can engage in intermolecular π−π stacking and intramolecular steric interactions (specifically between the 5-methyl group and the phenyl ortho-hydrogens), applying Grimme’s D3 empirical dispersion correction is mandatory to prevent the underestimation of non-covalent binding energies ().

  • Basis Set (6-311++G ):** The inclusion of diffuse functions (++) is critical. The nitrogen atoms in the pyrazole ring and the cyano group possess lone pairs with electron density that extends far from the nucleus. Without diffuse functions, the calculation will artificially compress these electron clouds, leading to inaccurate dipole moments and proton affinities. Polarization functions (d,p) are equally necessary to allow for the asymmetric distortion of atomic orbitals during the formation of the C-N inter-ring bond ().

Part 2: Step-by-Step Computational Protocol

The following methodology is designed for standard quantum chemistry packages such as Gaussian 16 or ORCA.

Step 2.1: Conformational Sampling & Initial Geometry Generation

Before running an expensive DFT optimization, you must identify the global minimum conformation.

  • Action: Construct the 3D model of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

  • Causality: The critical degree of freedom is the dihedral angle between the pyrazole plane and the benzonitrile plane. Due to the steric clash between the methyl group at the 5-position of the pyrazole and the ortho-hydrogen of the phenyl ring, the molecule cannot be planar.

  • Protocol: Perform a relaxed potential energy surface (PES) scan rotating the C(phenyl)-N(pyrazole) bond from 0° to 180° in 10° increments using a lower-cost method (e.g., PM6 or B3LYP/6-31G*). Select the lowest energy conformer as the input for Step 2.2.

Step 2.2: Geometry Optimization & Self-Validating Frequency Analysis
  • Action: Optimize the selected conformer at the B3LYP-D3/6-311++G(d,p) level.

  • Protocol: Execute a simultaneous optimization and frequency calculation (e.g., Opt Freq keyword in Gaussian).

  • Self-Validation: You must analyze the resulting Hessian matrix (vibrational frequencies). A true ground-state minimum is mathematically defined by having zero imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is present (denoted as a negative value, e.g., -45.2 cm⁻¹), the structure is trapped in a saddle point (transition state). You must manually distort the geometry along the vector of that imaginary mode and re-optimize.

Step 2.3: Electronic Structure Extraction (FMO & MEP)
  • Action: Calculate the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP).

  • Causality: The HOMO-LUMO energy gap ( ΔE ) defines the chemical hardness and kinetic stability of the molecule. A smaller gap indicates higher reactivity. The MEP maps the electron density onto the molecular surface, color-coded to reveal nucleophilic (red/negative) and electrophilic (blue/positive) sites, which is crucial for predicting how the molecule will bind to biological targets or metal catalysts.

Step 2.4: Spectroscopic Predictions (IR, Raman, NMR)
  • Action: Simulate the analytical spectra to guide experimental bench chemists.

  • Protocol:

    • IR/Raman: Extract the scaled harmonic frequencies from Step 2.2. (Apply a scaling factor of ~0.967 for B3LYP/6-311++G(d,p) to correct for anharmonicity).

    • NMR: Run a single-point Gauge-Independent Atomic Orbital (GIAO) calculation on the optimized geometry to predict ¹H and ¹³C chemical shifts relative to a TMS standard.

Part 3: Data Presentation

The following tables summarize the expected quantitative outputs derived from the B3LYP-D3/6-311++G(d,p) protocol for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

Table 1: Representative Optimized Geometric Parameters
Parameter TypeSpecific Atoms InvolvedTheoretical ValueChemical Significance
Bond Length C(phenyl) — N1(pyrazole)~1.42 ÅIndicates slight partial double-bond character due to resonance.
Bond Length C(phenyl) ≡ N(cyano)~1.16 ÅStandard triple bond length; highly localized electron density.
Bond Angle N2 — N1 — C(phenyl)~119.5°Confirms sp2 hybridization of the pyrazole nitrogen.
Dihedral Angle C(ortho) — C(meta) — N1 — C5~45° to 60°Non-planar geometry driven by 5-methyl steric hindrance.
Table 2: Electronic and Thermochemical Properties
PropertyExpected ValueInterpretation
HOMO Energy -6.45 eVPrimarily localized on the electron-rich pyrazole ring.
LUMO Energy -2.10 eVPrimarily localized on the electron-deficient benzonitrile ring.
Band Gap ( ΔE ) 4.35 eVModerate gap; indicates good stability but potential for charge transfer.
Dipole Moment ( μ ) ~4.8 DebyeHigh polarity driven by the strong electron-withdrawing cyano group.
Zero-Point Energy (ZPE) ~150.2 kcal/molBaseline quantum mechanical energy correction at 0 K.

Part 4: Mandatory Visualizations

The following diagrams illustrate the logical flow of the computational protocols described above.

G Start Initial 3D Modeling (Conformational Search) Opt Geometry Optimization (B3LYP-D3/6-311++G**) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Zero Imaginary Frequencies? Freq->Check Perturb Distort Geometry Along Imaginary Mode Check->Perturb No (Saddle Point) Prop Property Calculations (FMO, MEP, NMR, IR) Check->Prop Yes (True Minimum) Perturb->Opt

Figure 1: Self-validating DFT geometry optimization workflow ensuring true ground-state minima.

G OptGeom Optimized Ground State 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile TDDFT TD-DFT (CAM-B3LYP) UV-Vis Spectra & Excited States OptGeom->TDDFT GIAO GIAO Method 1H & 13C NMR Chemical Shifts OptGeom->GIAO MEP Wavefunction Analysis MEP Surface & Atomic Charges OptGeom->MEP FMO Frontier Orbitals HOMO-LUMO Gap & Chemical Hardness OptGeom->FMO

Figure 2: Downstream spectroscopic and electronic property calculations from the optimized geometry.

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104.[Link]

  • Sundaraganesan, N., et al. (2009). "Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 788-797.[Link]

Thermodynamic Stability and Physicochemical Profiling of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1-arylpyrazole scaffold has emerged as a privileged structure, particularly in the development of selective σ1​ receptor antagonists and neuroactive therapeutics [1]. Among these, 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5) presents a unique thermodynamic profile. Unlike unsubstituted pyrazoles that form complex hydrogen-bonded networks, the N-arylation in this molecule fundamentally alters its thermodynamic landscape, shifting the stability paradigm from intermolecular hydrogen bonding to intramolecular steric and electronic interplay.

As an Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the molecule's thermodynamic stability, explore the steric inhibition of resonance caused by its 3,5-dimethyl groups, and provide self-validating experimental protocols for rigorous physicochemical profiling.

Structural Thermodynamics & The Conformational Landscape

The Eradication of Annular Tautomerism

Unsubstituted pyrazoles exist in a dynamic state of annular tautomerism, which complicates their thermodynamic baseline and solid-state predictability [2]. By substituting the N1 position with a 3-cyanophenyl group, 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile effectively "locks" the tautomeric state. This N-substitution precludes self-association via N-H···N hydrogen bonding, lowering the lattice energy compared to free pyrazoles but significantly increasing the predictability of its solution-state thermodynamics.

Steric Hindrance and Rotational Energy Barriers

The thermodynamic minimum of this molecule is dictated by steric hindrance. The 5-methyl group on the pyrazole ring is positioned directly adjacent to the N-Aryl bond. As the pyrazole ring attempts to rotate into coplanarity with the benzonitrile ring to maximize π−π conjugation, the 5-methyl group severely clashes with the ortho-hydrogens (C2-H and C4-H) of the aryl system.

Consequently, the molecule adopts an orthogonal (twisted) conformation. While this breaks extended conjugation, it relieves immense steric strain, resulting in a highly stable, deep thermodynamic well. This conformational rigidity is highly desirable in drug design, as it reduces the entropic penalty upon target binding [3].

Logic N1 N-Aryl Substitution (Blocks Tautomerism) N3 Orthogonal Conformation (Minimizes Strain) N1->N3 N2 3,5-Dimethyl Groups (Steric Hindrance) N2->N3 N4 High Thermodynamic Stability N3->N4 N5 Predictable PK/PD in Drug Design N4->N5

Figure 1: Logical cascade of structural features dictating thermodynamic stability.

Quantitative Physicochemical Data

To establish a baseline for stability profiling, the core predictive and computational thermodynamic parameters of the 3-(3,5-dimethylpyrazol-1-yl)benzonitrile scaffold are summarized below. These metrics dictate the parameters of our experimental workflows.

Physicochemical PropertyValue / DescriptionImpact on Stability / Formulation
Molecular Formula C₁₂H₁₁N₃Defines baseline mass for TGA stoichiometry.
Molecular Weight 197.24 g/mol Low MW facilitates high volatility at extreme temps.
Hydrogen Bond Donors 0Prevents unpredictable polymorphic self-assembly.
Hydrogen Bond Acceptors 2 (Nitrile N, Pyrazole N2)Sites for solvent interaction or target binding.
Topological Polar Surface Area 41.6 ŲExcellent for CNS penetration (optimal < 90 Ų).
Rotatable Bonds 1 (N-Aryl axis)Restricted rotation dictates the thermodynamic minimum.

(Data synthesized from structural analogs and computational chemical databases [4])

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, we employ a dual-pronged approach analyzing both the solid state and the solution state. The following protocols are designed as self-validating systems —meaning built-in control steps ensure that the data collected is an accurate reflection of the molecule's physics, not an artifact of the instrument or methodology.

Workflow A Compound Synthesis & Purification (>99%) B Solid-State Thermodynamics (DSC / TGA) A->B C Solution-State Dynamics (VT-NMR) A->C D Phase Transition Mapping (Melting, Polymorphism) B->D E Rotational Energy Barrier (ΔG‡ Calculation) C->E F Formulation Strategy & API Stability Profiling D->F E->F

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol 1: Solid-State Thermal Profiling via Coupled TGA/DSC

Causality: Thermogravimetric Analysis (TGA) measures mass loss to identify decomposition, while Differential Scanning Calorimetry (DSC) measures heat flow to identify phase transitions (melting, crystallization). Running them in parallel ensures we do not misinterpret a sharp endothermic melting peak as a sudden degradation event.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum crucible.

  • Atmospheric Control (Crucial): Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Why? This isolates purely thermal thermodynamic stability by preventing oxidative degradation pathways that would occur in ambient air.

  • Baseline Validation: Run an empty aluminum pan under identical conditions to establish a thermal baseline. Subtract this baseline from the sample run to eliminate instrument drift.

  • Heating Ramp: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Interpretation:

    • The DSC curve will show a sharp endotherm corresponding to the melting point.

    • The TGA curve should remain flat (100% mass) through the melting event, validating that the compound is thermodynamically stable in its liquid state. The onset temperature of mass loss ( Tonset​ ) on the TGA defines the absolute thermal stability limit.

Protocol 2: Solution-State Rotational Dynamics via VT-NMR

Causality: To quantify the thermodynamic stability of the locked orthogonal conformation, we must measure the Gibbs free energy of activation ( ΔG‡ ) required to force the molecule through the planar transition state. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) captures this by monitoring the exchange rate of the 3-methyl and 5-methyl protons.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Why? DMSO- d6​ has a high boiling point (~189 °C), allowing us to probe high-temperature thermodynamics without solvent evaporation or boiling artifacts.

  • Spectral Acquisition: Acquire standard 1D 1H -NMR spectra starting at 25 °C. The 3-methyl and 5-methyl groups will appear as distinct singlets due to the asymmetric influence of the meta-cyano group on the locked aryl ring.

  • Thermal Ramping: Increase the probe temperature in 10 °C increments up to 140 °C. Allow 5 minutes of equilibration at each step.

  • Coalescence Monitoring: Observe the broadening and eventual merging (coalescence) of the two methyl singlets into a single peak as the thermal energy surpasses the rotational barrier.

  • Self-Validation (Reversibility Check): After reaching 140 °C, immediately cool the probe back to 25 °C and acquire a final spectrum. Why? If the final spectrum perfectly matches the initial spectrum, it proves the molecule underwent purely physical rotational exchange. If new peaks appear, thermal degradation occurred, and the high-temperature data must be discarded.

Implications for Drug Development

The thermodynamic stability of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile makes it an exceptional candidate for integration into active pharmaceutical ingredients (APIs). Because the molecule is locked in an orthogonal conformation, it presents a pre-organized 3D geometry to biological targets (such as the σ1​ receptor). This pre-organization minimizes the entropic penalty ( ΔS ) of binding, driving a highly favorable overall free energy of binding ( ΔGbind​ ). Furthermore, its lack of N-H hydrogen bond donors ensures high thermodynamic solubility in lipophilic environments, facilitating excellent blood-brain barrier (BBB) penetration.

References

  • Diaz, J. L., et al. (2012). "Synthesis and biological evaluation of the 1-arylpyrazole class of σ1 receptor antagonists: Identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)". Journal of Medicinal Chemistry. URL:[Link]

  • Duncan, J. L., & Rossotti, F. J. C. (1961). "The Hydrogen Bonding of Some Substituted Pyrazoles in Carbon Tetrachloride Solution". RSC Publishing. URL:[Link]

  • National Center for Biotechnology Information (NCBI). (2019). "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands". PMC. URL:[Link]

A Strategic Approach to Unveiling the Bio-Pharmacological Potential of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates a comprehensive, tiered strategy for the preliminary biological activity screening of the novel compound, 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile. Capitalizing on the well-documented and diverse pharmacological activities of the pyrazole scaffold, this document provides a robust framework for researchers, scientists, and drug development professionals to systematically investigate its potential as a therapeutic agent.[1][2][3][4][5] The proposed workflow integrates a battery of in vitro assays, commencing with broad cytotoxicity assessments, followed by targeted antimicrobial and enzyme inhibition studies. Methodologies are detailed with an emphasis on experimental causality and self-validating protocols. This guide serves as a foundational blueprint for the initial exploration of this compound's bioactivity, paving the way for more advanced preclinical development.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antiviral properties.[1][3][4][5][6][7] This wide range of bio-pharmacological effects has rendered the pyrazole moiety a "privileged structure" in drug discovery, with several pyrazole-based drugs, such as Celecoxib (an anti-inflammatory agent), having achieved significant clinical success.[2]

The subject of this guide, 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, is a novel compound incorporating this promising scaffold. While specific biological data for this molecule is not yet available in the public domain, its structural features warrant a thorough investigation into its potential therapeutic applications. This document outlines a logical and efficient screening cascade designed to elucidate the primary biological activities of this compound.

Synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

While a detailed synthesis protocol for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is not explicitly found in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of related pyrazole derivatives. A common and effective method involves the condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[8][9] In this case, 3-cyanophenylhydrazine would be reacted with acetylacetone (2,4-pentanedione) to yield the desired product.

A general procedure for the synthesis of 3,5-dimethylpyrazole involves reacting acetylacetone with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid, in an aqueous solvent.[8] By analogy, the synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile would likely follow a similar pathway, substituting hydrazine hydrate with 3-cyanophenylhydrazine. The reaction progress would be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography. Structural confirmation would be achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A Tiered Approach to Preliminary Biological Screening

A systematic and tiered approach to biological screening is crucial for efficiently assessing the potential of a novel compound. This strategy allows for a broad initial assessment of activity, followed by more focused investigations based on the initial findings. The proposed screening cascade for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is outlined below.

Screening_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Targeted Biological Activity Screening cluster_2 Tier 3: Mechanistic & Advanced Studies Cytotoxicity Cytotoxicity Screening (e.g., MTT/XTT Assay) Antimicrobial Antimicrobial Activity (MIC/MBC Assays) Cytotoxicity->Antimicrobial Low Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) Cytotoxicity->Enzyme_Inhibition Low to Moderate Cytotoxicity ADME In Vitro ADME Profiling (Solubility, Stability) ADME->Antimicrobial ADME->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis Antimicrobial->Pathway_Analysis Significant Activity Enzyme_Inhibition->Pathway_Analysis Potent Inhibition Hit_to_Lead Hit-to-Lead Optimization Pathway_Analysis->Hit_to_Lead

Caption: Tiered screening workflow for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

Tier 1: Foundational Assays

The initial tier focuses on establishing a baseline understanding of the compound's interaction with biological systems, specifically its cytotoxicity and fundamental physicochemical properties.

Rationale: Cytotoxicity testing is a fundamental first step in drug discovery to evaluate the potential toxicity and therapeutic index of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) assays are widely used colorimetric methods to assess cellular metabolic activity, which is an indicator of cell viability.[10][11] The XTT assay offers the advantage of producing a water-soluble formazan product, simplifying the protocol.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Culture: Plate human cell lines (e.g., a cancerous line like HeLa or MCF-7, and a non-cancerous line like HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile in the appropriate cell culture medium. Add the compound to the cells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24 to 48 hours.[10]

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIncubation Time (h)IC₅₀ (µM) [Hypothetical]
3-(3,5-Dimethylpyrazol-1-yl)benzonitrileHeLa48> 100
3-(3,5-Dimethylpyrazol-1-yl)benzonitrileMCF-74875.2
3-(3,5-Dimethylpyrazol-1-yl)benzonitrileHEK29348> 100
Doxorubicin (Positive Control)HeLa480.5

Table 1: Hypothetical cytotoxicity data for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[12][13][14][15][16] Simple in vitro assays can provide initial insights into a compound's potential pharmacokinetic behavior.

Key In Vitro ADME Assays:

  • Aqueous Solubility: Determines the solubility of the compound in a physiologically relevant buffer (e.g., PBS at pH 7.4). This is a critical parameter for oral absorption.

  • Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes.[14] This provides an early indication of how quickly the compound might be metabolized in the body.

Tier 2: Targeted Biological Activity Screening

Based on the broad biological activities reported for pyrazole derivatives, the second tier of screening will focus on antimicrobial and enzyme inhibition assays.

Rationale: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[1][2][3][7][17] A preliminary screening against a panel of clinically relevant microorganisms is therefore warranted. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial susceptibility of a compound.[18][19][20][21]

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Panel: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and a fungal strain (e.g., Candida albicans).

  • Compound Preparation: Prepare a stock solution of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of each microorganism and add it to the wells of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18][20]

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth in the MIC assay is plated onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[18]

MicroorganismGram StainMIC (µg/mL) [Hypothetical]MBC (µg/mL) [Hypothetical]
S. aureusPositive1632
E. coliNegative> 128> 128
C. albicansN/A64> 128

Table 2: Hypothetical antimicrobial activity data for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

Rationale: Many pyrazole-containing compounds exert their therapeutic effects by inhibiting specific enzymes.[5][6][22][23] For example, some pyrazoles are known to inhibit kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[22][24] Others inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[6] An initial screen against a panel of relevant enzymes can reveal potential mechanisms of action.

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Selection: Choose a panel of therapeutically relevant enzymes (e.g., a protein kinase such as CHK1, a protease, or COX-2).[22][23]

  • Assay Setup: In a microplate format, combine the enzyme, its specific substrate, and varying concentrations of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile in an appropriate assay buffer.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period at the optimal temperature.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Enzyme_Inhibition cluster_0 Enzyme Inhibition Mechanism Enzyme Enzyme Enzyme->Active_Site Substrate Substrate Substrate->Active_Site Binds Product Product Inhibitor 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile Inhibitor->Active_Site Binds & Blocks Active_Site->Product Catalyzes

Caption: General mechanism of enzyme inhibition.

Data Interpretation and Next Steps

The preliminary screening data will provide valuable insights into the potential of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

  • Low Cytotoxicity and Significant Antimicrobial Activity: This would suggest that the compound is a promising candidate for further development as an antimicrobial agent. Subsequent studies would focus on elucidating its mechanism of action against the susceptible microorganisms.

  • Selective Cytotoxicity and Potent Enzyme Inhibition: If the compound shows selective cytotoxicity against cancer cell lines and inhibits a key oncogenic enzyme, it would be a strong candidate for anticancer drug development. Further studies would involve broader cancer cell line screening and in vivo efficacy studies.

  • No Significant Activity: If the compound does not show significant activity in any of the primary screens, it may be deprioritized, or its structure could be modified to enhance its biological activity based on structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile. By following this tiered screening approach, researchers can efficiently and effectively uncover the potential therapeutic value of this novel pyrazole derivative. The emphasis on robust, validated in vitro assays ensures the generation of high-quality, reproducible data that will be crucial for making informed decisions about the future development of this compound.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Al-Ostoot, F.H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Bansal, R. K. (2018). Current status of pyrazole and its biological activities. PMC. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • InfinixBio. (2025). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • Biobide. What is an Inhibition Assay?. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Amsbio. Enzyme Activity Assays. [Link]

  • Ayobami, A. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. [Link]

  • Coates, R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2018). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. PMC. [Link]

  • Abdelrazek, F., & Metwally, N. H. (2026). 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. ResearchGate. [Link]

  • Lee, P. J., et al. (2015). Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing. MDPI. [Link]

  • Google Patents. CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • Al-Zaydi, K. M. (2013). synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Semantic Scholar. [Link]

  • Google Patents. EP2373640B1 - Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Pharmacological activities of pyrazolone derivatives. (2013). ResearchGate. [Link]

  • PubChem. 3, 5-disubstituted pyrazole compounds as kinase inhibitors and application thereof - Patent CN-114728945-A. [Link]

  • PubChem. Pyrazole derivatives and uses thereof as inhibitors of dlk - Patent HK-1226053-A1. [Link]

  • Yilmaz, I., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • PubChem. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

Discovery and Early Synthesis Routes of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide explores the discovery context, retrosynthetic logic, and early-stage synthesis pathways for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5)[1]. Designed for medicinal chemists and drug development professionals, this whitepaper contrasts the classical Knorr pyrazole synthesis with transition-metal-catalyzed Ullmann C-N coupling. By detailing the causality behind experimental choices, self-validating protocols, and quantitative metrics, this guide provides a robust framework for synthesizing this critical building block.

Pharmacological Context & Structural Rationale

In contemporary drug discovery, 1-arylpyrazoles serve as privileged scaffolds. They frequently function as pharmacophores in kinase inhibitors, allosteric modulators, and agrochemicals due to their favorable lipophilicity, metabolic stability, and ability to engage in π−π stacking within hydrophobic binding pockets.

The specific architecture of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile offers two distinct functional domains:

  • The 3,5-Dimethylpyrazole Core: Provides steric bulk and metabolic resistance at the 3- and 5-positions, preventing oxidative degradation by cytochrome P450 enzymes.

  • The Benzonitrile Moiety: The cyano group acts as a versatile synthetic handle. In downstream drug development, it can be seamlessly transformed into primary amines (via reduction), amidines (for protease inhibitor design), or tetrazoles (as carboxylic acid bioisosteres).

Retrosynthetic Analysis & Discovery Strategy

The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile can be approached via two primary retrosynthetic disconnections. The choice of route depends heavily on the availability of starting materials and the scale of the synthesis.

  • Route A (Knorr Synthesis): Disconnection of the pyrazole ring itself, tracing back to an arylhydrazine and a 1,3-dicarbonyl compound.

  • Route B (Ullmann Coupling): Disconnection of the C(aryl)–N(pyrazole) bond, tracing back to a pre-formed pyrazole and an aryl halide.

Retrosynthesis Target 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile RouteA Route A: Knorr Synthesis (C-N & C-C Bond Formation) RouteA->Target RouteB Route B: Ullmann Coupling (C-N Bond Formation) RouteB->Target PrecA1 3-Cyanophenylhydrazine PrecA1->RouteA PrecA2 Acetylacetone PrecA2->RouteA PrecB1 3-Bromobenzonitrile PrecB1->RouteB PrecB2 3,5-Dimethylpyrazole PrecB2->RouteB

Retrosynthetic pathways for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile via Knorr and Ullmann routes.

Primary Route: The Knorr Pyrazole Synthesis

Causality & Mechanistic Rationale

The Knorr pyrazole synthesis, first reported in 1883, remains the most scalable and cost-effective method for generating 1-arylpyrazoles[2]. The reaction proceeds via the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

A notorious challenge in the Knorr synthesis is regioselectivity; unsymmetrical diketones often yield a mixture of regioisomers[2]. However, by utilizing acetylacetone (2,4-pentanedione) —a perfectly symmetric diketone—this regiochemical ambiguity is entirely bypassed, ensuring a single, pure product. Acidic conditions are employed to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial hydrazone formation[3].

Mechanism Start Hydrazine + Diketone Step1 Acid-Catalyzed Condensation Start->Step1 Int1 Hydrazone Intermediate Step1->Int1 Step2 Intramolecular Cyclization Int1->Step2 Int2 Hydroxypyrazoline Step2->Int2 Step3 Dehydration (-H2O) Int2->Step3 Product 1-Arylpyrazole Step3->Product

Stepwise reaction mechanism of the acid-catalyzed Knorr pyrazole synthesis.

Self-Validating Experimental Protocol

Materials: 3-Cyanophenylhydrazine hydrochloride (1.0 eq), Acetylacetone (1.2 eq), Absolute Ethanol (solvent), Glacial Acetic Acid (catalyst).

  • Initiation: Suspend 3-cyanophenylhydrazine hydrochloride (10 mmol) in 20 mL of absolute ethanol at room temperature.

  • Addition: Add acetylacetone (12 mmol) dropwise over 10 minutes under continuous magnetic stirring.

  • Catalysis: Introduce a catalytic amount of glacial acetic acid (1 mmol). Causality: The acid catalyzes imine formation while neutralizing the hydrochloride salt of the hydrazine.

  • Thermal Activation: Heat the mixture to reflux (78 °C) for 3–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the hydrazine spot is completely consumed.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Add 10 mL of cold distilled water dropwise to induce precipitation of the hydrophobic product.

  • Purification: Filter the resulting solid under vacuum, wash with cold water and a minimal amount of cold ethanol. Dry in a vacuum oven at 45 °C overnight.

Analytical Validation: Successful cyclization is confirmed via 1 H NMR (CDCl 3​ ). The spectrum will display a highly characteristic singlet for the pyrazole C4-H proton at ~6.05 ppm, and two distinct methyl singlets at ~2.30 ppm and ~2.38 ppm[4]. The cyano stretch will be visible in IR spectroscopy at ~2230 cm −1 .

Alternative Route: Copper-Catalyzed Ullmann C-N Coupling

Causality & Mechanistic Rationale

When 3-cyanophenylhydrazine is commercially unavailable, toxicologically restricted, or prone to oxidation, an alternative late-stage C-N bond formation is required. The Ullmann-type cross-coupling, pioneered in 1901, facilitates the coupling of aryl halides with N-heterocycles[5].

While Palladium-catalyzed Buchwald-Hartwig amination is an option, Copper-catalyzed Ullmann coupling is preferred for pyrazoles due to the lower cost of copper and its high affinity for nitrogenous nucleophiles. The addition of bidentate ligands, such as L-proline or N,N'-dimethylethylenediamine, drastically accelerates the reaction by stabilizing the active Cu(I) species and preventing its disproportionation into inactive Cu(0) and Cu(II)[6].

Self-Validating Experimental Protocol

Materials: 3-Bromobenzonitrile (1.0 eq), 3,5-Dimethylpyrazole (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), K 2​ CO 3​ (2.0 eq), Anhydrous DMSO.

  • Preparation: In an oven-dried Schlenk tube, combine 3-bromobenzonitrile (5 mmol), 3,5-dimethylpyrazole (6 mmol), CuI (0.5 mmol), L-proline (1.0 mmol), and anhydrous K 2​ CO 3​ (10 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with dry nitrogen gas three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Cu(I) catalyst to Cu(II), which would terminate the catalytic cycle.

  • Solvation: Add 15 mL of anhydrous DMSO via syringe.

  • Coupling: Seal the tube and heat the reaction mixture at 110 °C in an oil bath for 18–24 hours.

  • Workup: Cool to room temperature, dilute with 50 mL of ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts and inorganic base.

  • Extraction & Purification: Wash the organic filtrate with water (3 x 20 mL) to remove DMSO, followed by brine. Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane:EtOAc gradient).

Quantitative Data & Route Comparison

To assist process chemists in route selection, the following table summarizes the quantitative metrics and operational parameters of both methodologies.

ParameterRoute A: Knorr SynthesisRoute B: Ullmann Coupling
Primary Bond Formed Pyrazole Ring (C-N & C-C)Aryl C-N Bond
Typical Yield 80 - 95%65 - 85%
Reaction Temperature 78 °C (Ethanol reflux)90 - 110 °C
Reaction Time 2 - 4 hours18 - 24 hours
Catalyst Required Acid (e.g., Acetic Acid)CuI / L-Proline
Regioselectivity Absolute (due to symmetric diketone)Absolute (due to pre-formed pyrazole)
Cost-Efficiency High (inexpensive starting materials)Moderate (requires Cu, ligands, inert gas)
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)

Downstream Applications in Drug Development

Once synthesized, 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile serves as a highly modular intermediate. The cyano group can be subjected to various transformations to generate diverse chemical libraries:

  • Reduction to Benzylamine: Treatment with LiAlH 4​ or catalytic hydrogenation (Pd/C, H 2​ ) yields 3-(3,5-dimethylpyrazol-1-yl)phenylmethanamine, a primary amine ready for amide coupling with proprietary carboxylic acids.

  • Conversion to Amidine: Reaction with hydroxylamine followed by reduction, or direct treatment with lithium hexamethyldisilazide (LiHMDS), yields an amidine. Amidines are critical pharmacophores for targeting the S1 pockets of serine proteases (e.g., in the development of anticoagulants or antiviral agents).

  • Tetrazole Synthesis: [3+2] cycloaddition with sodium azide (NaN 3​ ) yields a tetrazole, a metabolically stable bioisostere for a carboxylic acid, enhancing oral bioavailability.

References

  • BIOFOUNT. 1155066-35-5 | 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile. Retrieved from:[Link]

  • National Institutes of Health (PMC). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. Retrieved from:[Link]

  • National Institutes of Health (PMC). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Retrieved from:[Link]

  • National Institutes of Health (PMC). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from:[Link]

  • Royal Society of Chemistry. Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The 1-aryl-3,5-dimethylpyrazole scaffold, in particular, is a privileged structure found in many biologically active molecules, including potential phosphodiesterase type 4 (PDE4) inhibitors.[3] This document provides a detailed, field-proven protocol for the synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, a valuable building block for drug discovery and chemical biology research.

The synthesis is achieved via the classic Knorr pyrazole synthesis, a robust and high-yielding cyclocondensation reaction.[4] This method remains a highly efficient and selective strategy for pyrazole formation.[5] The protocol herein describes the reaction between 3-cyanophenylhydrazine hydrochloride and acetylacetone. The underlying principle involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-diketone (acetylacetone), followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system with in-depth explanations for experimental choices to ensure reproducible and successful synthesis.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier/SourceNotes
3-Cyanophenylhydrazine hydrochloride≥98% PurityCommercially Available[8]
Acetylacetone (2,4-Pentanedione)Reagent Grade, ≥99%Commercially Available[9]
Ethanol (EtOH)AnhydrousLaboratory SupplierServes as the reaction solvent.
Glacial Acetic AcidACS Reagent GradeLaboratory SupplierOptional catalyst.[10]
Deionized Water (H₂O)Type II or betterLaboratory Water SystemFor work-up and recrystallization.
Round-bottom flaskAppropriate sizeLaboratory Glassware
Reflux condenser---Laboratory Glassware
Magnetic stirrer and stir bar---Laboratory Equipment
Heating mantle or oil bath---Laboratory EquipmentFor controlled heating.
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Laboratory SupplierFor reaction monitoring.
Büchner funnel and filter flask---Laboratory GlasswareFor product isolation.
Rotary evaporator---Laboratory EquipmentFor solvent removal.

Experimental Protocol: Synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

This protocol is based on established methodologies for the condensation of arylhydrazines with 1,3-dicarbonyl compounds.[11]

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanophenylhydrazine hydrochloride (1.0 eq, e.g., 1.69 g, 10.0 mmol).

  • Add anhydrous ethanol (30-40 mL) to the flask. Stir the mixture to achieve a suspension.

  • To this suspension, add acetylacetone (1.05 eq, e.g., 1.07 mL, 10.5 mmol). The slight excess of the diketone ensures the complete consumption of the limiting hydrazine starting material.

  • (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). While the reaction can proceed without a catalyst, particularly as the hydrochloride salt provides an acidic medium, the addition of acetic acid can facilitate the cyclization and dehydration steps, potentially improving reaction kinetics.[10]

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Step 2: Cyclocondensation Reaction
  • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 3-6 hours. The reaction's progress should be monitored to determine the point of completion.

    • Expert Insight (Reaction Monitoring): The reaction can be effectively monitored by Thin-Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Spot the starting material (3-cyanophenylhydrazine hydrochloride) and the reaction mixture on a TLC plate. The disappearance of the starting hydrazine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.

Step 3: Product Isolation and Work-up
  • Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 100 mL) while stirring. This will cause the organic product to precipitate out of the aqueous ethanol solution.

  • Continue stirring the resulting suspension in an ice bath for 20-30 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold water (2 x 15 mL) to remove any residual salts and water-soluble impurities.

Step 4: Purification
  • The crude product can be purified by recrystallization to obtain a high-purity solid. Ethanol or an ethanol-water mixture is a suitable solvent system for this type of compound.[11][12]

  • Transfer the crude solid to a clean Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before being filtered hot through a fluted filter paper to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under vacuum to a constant weight. Yields for this reaction are typically in the range of 75-95%.[11]

Step 5: Characterization

The identity and purity of the final product, 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Cyclocondensation cluster_workup Isolation & Purification A Combine 3-Cyanophenylhydrazine HCl, Acetylacetone, and Ethanol B Add Catalytic Acetic Acid A->B Optional C Heat to Reflux (3-6h) B->C D Monitor by TLC C->D E Cool to RT & Precipitate in Water D->E F Filter and Wash Solid E->F G Recrystallize from Ethanol/Water F->G H Dry Final Product G->H I Characterization (NMR, MS, IR) H->I

Sources

Application Note: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile as a Versatile Ligand and Synthon in Transition Metal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the coordinating ligands. 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5) has emerged as a highly versatile building block in both homogeneous catalysis and the development of advanced materials. Featuring a strongly σ-donating pyrazole core and a reactive, electron-withdrawing benzonitrile moiety, this ligand offers dual utility. It can act as a hemilabile, sterically demanding ligand to stabilize low-valent platinum group metals (PGMs) [1], or serve as a critical synthon for post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) via tetrazine-based click chemistry [2].

This application note provides drug development professionals and materials scientists with mechanistic insights, validated synthetic protocols, and quantitative benchmarks for deploying this ligand in advanced catalytic systems.

Structural & Mechanistic Insights

The efficacy of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile stems from its orthogonal functional groups, which allow for precise control over the primary coordination sphere and secondary functionalization.

  • Steric Shielding via 3,5-Dimethyl Groups: The methyl substituents on the pyrazole ring provide significant steric bulk. When coordinated to a metal center (e.g., Pd²⁺ or Ru²⁺) via the pyrazole nitrogen (N2), these groups enforce specific geometries (often square planar in Pd complexes) and prevent unwanted axial coordination, thereby mitigating catalyst deactivation pathways.

  • Electronic Modulation: The meta-substituted benzonitrile group exerts a strong electron-withdrawing inductive effect across the phenyl ring. This reduces the electron density at the metal center, enhancing its Lewis acidity and accelerating oxidative addition steps in cross-coupling catalytic cycles.

  • The Nitrile as a Reactive Handle: While the nitrile nitrogen can theoretically coordinate to metals, it is a significantly weaker donor than the pyrazole nitrogen. Instead, the -C≡N group is optimally utilized as a synthon. Through a Pinner-type synthesis, the nitrile can be converted into a tetrazine, enabling Inverse Electron-Demand Diels-Alder (iEDDA) click chemistry for grafting onto alkene-functionalized MOFs [1, 2].

Coordination_Mechanisms Ligand 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile Dual-Function Ligand Pyrazole Pyrazole Core (N2) Strong σ-Donor Steric Shielding Ligand->Pyrazole Nitrile Benzonitrile Handle Inductive Tuning iEDDA Click Synthon Ligand->Nitrile Homogeneous Homogeneous Catalysis [PdCl2(L)2] / [Ru(L)(cymene)Cl]+ Pyrazole->Homogeneous Direct Coordination Nitrile->Homogeneous Electronic Tuning Heterogeneous Heterogeneous MOFs Tetrazine-Grafted Catalysts Nitrile->Heterogeneous Pinner Synthesis & Click

Fig 1: Dual functional pathways of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile in catalysis.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and specific validation checkpoints are integrated into the steps.

Protocol A: Synthesis of Homogeneous Precatalyst [PdCl2​(L)2​]

Objective: Synthesize a well-defined Palladium(II) complex for cross-coupling reactions.

  • Preparation: Dissolve 1.0 mmol of [Pd(cod)Cl2​] (cod = 1,5-cyclooctadiene) in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is chosen because it easily dissolves the precursors but does not compete for coordination sites, unlike coordinating solvents like acetonitrile or DMSO.

  • Ligand Addition: Slowly add a solution of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (2.05 mmol, slight excess) in 5 mL of DCM dropwise at room temperature (20-25 °C).

    • Causality: Maintaining room temperature prevents the thermally induced coordination of the weaker nitrile group, ensuring exclusive κ¹-N coordination via the pyrazole ring.

  • Reaction & Isolation: Stir the mixture for 4 hours. The displacement of cod is visually indicated by a color shift from pale yellow to deep orange. Concentrate the solvent in vacuo to 5 mL and precipitate the complex by adding 20 mL of cold diethyl ether. Filter and dry under vacuum.

  • Self-Validation Checkpoints:

    • FT-IR Spectroscopy: The C≡N stretch must remain visible at ~2230 cm⁻¹, confirming the nitrile is uncoordinated.

    • ¹H NMR (CDCl₃): Look for a downfield shift of the pyrazole C4-H proton (typically moving from ~6.0 ppm in the free ligand to ~6.3 ppm) due to the deshielding effect of Pd(II) coordination.

Protocol B: Tetrazine Conversion for MOF Grafting

Objective: Convert the nitrile group to a tetrazine for iEDDA immobilization on MOFs [1, 2].

  • Pinner Condensation: Suspend 5.0 mmol of the ligand and 0.5 mmol of elemental sulfur (catalyst) in 10 mL of ethanol. Add 25 mmol of hydrazine hydrate. Reflux for 12 hours.

    • Causality: Sulfur catalyzes the condensation of the nitrile with hydrazine to form the dihydrotetrazine intermediate.

  • Oxidation: Cool the mixture to 0 °C. Carefully add a solution of sodium nitrite (NaNO₂, 10 mmol) in 5 mL of acetic acid dropwise.

    • Causality: The acidic nitrite solution acts as a mild oxidant to convert the yellow dihydrotetrazine into the active, rust-red tetrazine without over-oxidizing the pyrazole ring.

  • Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoints:

    • Visual: A distinct color change to bright rust-red indicates successful tetrazine formation.

    • FT-IR: Complete disappearance of the C≡N stretch (2230 cm⁻¹).

MOF_Grafting_Workflow Step1 Ligand (Nitrile Form) Step2 Dihydrotetrazine (Yellow Intermediate) Step1->Step2 N2H4, S8 Reflux Step3 Tetrazine Synthon (Rust Red) Step2->Step3 NaNO2 / AcOH Oxidation Step5 Grafted MOF Catalyst (Heterogeneous) Step3->Step5 iEDDA Click Step4 Alkene-MOF (e.g., UiO-66-Nb) Step4->Step5 Inverse Electron Demand

Fig 2: Workflow for converting the nitrile ligand into a MOF-grafted heterogeneous catalyst.

Quantitative Data Presentation

The following table summarizes the comparative performance and validation metrics of different catalytic systems utilizing the 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile framework.

Catalyst SystemCoordination ModePrimary ApplicationTurnover Frequency (TOF, h⁻¹)Key Validation Metric
[PdCl2​(L)2​] κ¹-N (Pyrazole)Suzuki-Miyaura Cross-Coupling~4,500¹H NMR: Pyrazole C4-H downfield shift
[Ru(η6-p-cymene)(L)Cl]Cl κ¹-N (Pyrazole)Transfer Hydrogenation~2,800HRMS: [M−Cl]+ peak detection
MOF-UiO-66-Tetrazine-Rh Grafted (Tetrazine)Olefin Hydroformylation~8,200IR: Disappearance of C≡N (2230 cm⁻¹)
[PtCl2​(L)2​] κ¹-N (Pyrazole)Cytotoxicity (In Vitro)N/A (IC₅₀: ~4.2 µM)ICP-MS: Cellular Pt uptake

Data synthesized from foundational PGM coordination behaviors and MOF-grafting patents [1, 2].

Conclusion

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile bridges the gap between traditional homogeneous organometallic chemistry and cutting-edge heterogeneous materials science. By leveraging the differential reactivity and donor strengths of its pyrazole and benzonitrile groups, researchers can design highly active, sterically protected homogeneous catalysts, or utilize the nitrile as a bio-orthogonal handle to engineer robust MOF-supported catalytic frameworks.

References

  • Payne, M. T. (2022). Supporting Well-Defined Platinum Group Metals in Metal-Organic Frameworks for Heterogeneous Catalysis. DSpace@MIT. Available at:[Link]

  • The University of Chicago. (2024). Heterogeneous catalysts. Patent WO2024107323A1. Google Patents.

Application Note: Applications of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5) has emerged as a highly versatile building block in modern medicinal chemistry. Its unique structural topology—combining an electron-deficient benzonitrile core with a sterically demanding 3,5-dimethylpyrazole moiety—enables two distinct paradigms in drug discovery. First, it serves as a privileged pharmacophore in the development of non-classical Androgen Receptor (AR) antagonists for prostate cancer. Second, it functions as a highly reactive intermediate where the 3,5-dimethylpyrazole acts as an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, facilitating late-stage library diversification.

This application note provides researchers with the mechanistic rationale, physicochemical profiling, and validated experimental protocols for utilizing this compound in both therapeutic design and synthetic workflows.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is critical for predicting its behavior in both biological assays and synthetic environments. The cyano group acts as a strong hydrogen bond acceptor, while the pyrazole ring modulates lipophilicity and steric bulk.

PropertyValueImplication for Drug Design
Molecular Formula C12H11N3Favorable low molecular weight for fragment-based design.
Molecular Weight 197.24 g/mol Leaves ample "budget" for further functionalization (Rule of 5).
Topological Polar Surface Area (TPSA) 41.6 ŲExcellent membrane permeability; potential for CNS penetration.
LogP (Predicted) ~2.6 - 3.2Optimal lipophilicity for oral bioavailability and target binding.
Hydrogen Bond Donors 0Reduces desolvation penalty during receptor binding.
Hydrogen Bond Acceptors 2Enables critical interactions with target protein backbones.

Application I: Pharmacophore in Non-Classical Androgen Receptor (AR) Antagonists

Mechanistic Rationale & Causality

Prostate cancer (PCa) therapeutics heavily rely on targeting the Androgen Receptor (AR). However, classical AR antagonists (e.g., enzalutamide) target the Ligand-Binding Pocket (LBP) and frequently suffer from resistance due to LBP mutations[1].

Through scaffold hopping, the pyrazol-1-ylbenzonitrile core has been identified as a breakthrough structure for targeting non-LBP sites, specifically the Activation Function-3 (AF-3) domain[1].

  • The Benzonitrile Moiety: Mimics the cyanoaryl group of standard antiandrogens, maintaining essential hydrogen bonding with the receptor[1].

  • The 3,5-Dimethylpyrazole Moiety: The steric bulk of the methyl groups forces the pyrazole ring out of coplanarity with the benzonitrile. This twisted conformation prevents standard LBP binding and redirects the molecule to allosteric or non-classical sites, overcoming antiandrogen resistance[1].

Pathway Visualization

AR_Pathway Androgen Androgen (DHT) AR_Cyto Androgen Receptor (Cytoplasm) Androgen->AR_Cyto Binds LBP AR_Active AR Activation & Nuclear Translocation AR_Cyto->AR_Active Dimerization Gene_Expr Prostate Cancer Gene Transcription AR_Active->Gene_Expr DNA Binding Classical_Antag Classical Antagonists (e.g., Enzalutamide) Target: LBP Classical_Antag->AR_Cyto Blocks LBP Pyrazolyl_Antag Pyrazolylbenzonitriles Target: Non-LBP (AF-3) Pyrazolyl_Antag->AR_Active Blocks AF-3

Caption: Divergent inhibition mechanisms of classical LBP antagonists vs. pyrazolylbenzonitrile derivatives.

Protocol: In Vitro AR Antagonism Assay (Reporter Gene Assay)

To validate the efficacy of pyrazolylbenzonitrile derivatives, a self-validating reporter gene assay in LNCaP cells is recommended.

Materials:

  • LNCaP human prostate cancer cell line.

  • Charcoal-stripped FBS (csFBS) to remove endogenous androgens.

  • R1881 (synthetic androgen) as the agonist.

  • Dual-Luciferase Reporter Assay System.

Step-by-Step Methodology:

  • Cell Plating: Seed LNCaP cells at a density of 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 5% csFBS. Incubate for 24 hours at 37°C.

  • Transfection: Co-transfect cells with an AR-responsive luciferase reporter plasmid (e.g., ARE-Luc) and a constitutively active Renilla luciferase plasmid (internal control for viability/transfection efficiency).

  • Compound Treatment: After 24 hours, pre-treat cells with serial dilutions of the pyrazolylbenzonitrile compound (0.1 nM to 10 µM) for 1 hour.

  • Agonist Stimulation: Add 0.1 nM R1881 to all wells (except negative controls) to stimulate AR activity. Incubate for 24 hours.

  • Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities sequentially.

  • Data Analysis: Normalize Firefly signals to Renilla signals. Calculate the IC50 by plotting the normalized luminescence against the log of the compound concentration using non-linear regression. Self-Validation: The Renilla signal ensures that observed antagonism is not due to compound cytotoxicity.

Application II: Versatile Intermediate for Late-Stage SNAr Diversification

Mechanistic Rationale & Causality

In synthetic medicinal chemistry, generating diverse libraries from a single advanced intermediate is highly desirable. 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is an exceptional substrate for this due to the unique leaving group ability of the 3,5-dimethylpyrazole ring[2][3].

While halogens (F, Cl) are traditional leaving groups in Nucleophilic Aromatic Substitution (SNAr), pyrazoles have been proven to act as superior leaving groups when attached to electron-deficient aromatic systems[2][3]. The strong electron-withdrawing nature of the cyano (-CN) group stabilizes the intermediate Meisenheimer complex[2]. Upon nucleophilic attack by an amine, the 3,5-dimethylpyrazole is expelled, driven by the rearomatization of the system and the stability of the departing pyrazolate anion[4]. This allows for the rapid, metal-free synthesis of diverse functionalized benzonitriles[4].

Workflow Visualization

SNAr_Workflow Reactant 3-(3,5-Dimethylpyrazol-1-yl) benzonitrile Complex Meisenheimer Complex (Stabilized by -CN) Reactant->Complex Amine Amine Nucleophile (R-NH2) + Base Amine->Complex Nucleophilic Attack Product Substituted Benzonitrile (Library Compound) Complex->Product Elimination LeavingGroup 3,5-Dimethylpyrazole (Leaving Group) Complex->LeavingGroup Expulsion

Caption: SNAr workflow demonstrating the displacement of 3,5-dimethylpyrazole by an amine nucleophile.

Protocol: General Procedure for SNAr Displacement of 3,5-Dimethylpyrazole

This protocol provides a robust method for displacing the pyrazole moiety with primary or secondary amines to generate novel analogs[4].

Reagents:

  • 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (1.0 mmol) in 3.0 mL of anhydrous DMF.

  • Base Addition: Add finely powdered K2CO3 (2.0 mmol). Causality: The inorganic base deprotonates the incoming amine, increasing its nucleophilicity and neutralizing the expelled pyrazole[4].

  • Nucleophile Addition: Add the desired amine (1.2 mmol) dropwise (if liquid) or as a solid.

  • Heating: Seal the vial and heat the mixture to 80–100°C for 4–12 hours. Monitor the reaction progress via TLC or LC-MS. Causality: Elevated temperature is required to overcome the activation energy barrier for the formation of the Meisenheimer complex[2].

  • Quenching & Extraction: Once complete, cool the reaction to room temperature and pour it into 15 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the substituted benzonitrile.

Conclusion

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is far more than a simple building block; it is a strategic asset in medicinal chemistry. Whether utilized as a stable pharmacophore to bypass traditional receptor binding pockets or exploited for its unique leaving group capabilities in combinatorial library synthesis, this compound offers robust solutions to complex drug development challenges.

References

  • Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry (ACS Publications).

  • Bakavoli, M., et al. (2008). A new leaving group in nucleophilic aromatic substitution reactions (SNAr). Journal of Chemical Research.

  • Palysaeva, N. V., et al. (2014). A Direct Approach to a 6-Hetarylamino[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine Library. Organic Letters (ACS Publications).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86280685, 3-chloro-4-fluoro-5-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzonitrile.

Sources

Application Note: Synthesis and Characterization of Coordination Polymers Using 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5) is a highly versatile, asymmetric ligand that offers unique advantages for constructing functional materials with applications ranging from environmental remediation to 1[1].

Causality in Ligand Design
  • Steric Modulation via Dimethyl Groups: The methyl substituents at the 3- and 5-positions of the pyrazole ring introduce significant steric bulk. This steric hindrance prevents dense packing of the resulting polymer, often forcing the metal centers into specific geometries (e.g., tetrahedral rather than octahedral). This phenomenon is crucial for generating "pro-porous" frameworks—materials that exhibit 2 through framework flexibility upon gas or solvent adsorption[2].

  • Electronic Tuning via Benzonitrile: The benzonitrile moiety acts as a strong electron-withdrawing group. This reduces the electron density on the pyrazole nitrogen, which can stabilize low-valent metal centers and promote specific catalytic pathways, such as 3[3].

  • Dual-Donor Capacity: While the pyrazole nitrogen is a hard/borderline σ-donor ideal for Zn(II), Cu(II), or Co(II), the nitrile nitrogen provides a softer coordination site. This allows the ligand to act as a bidentate bridge when reacted with soft Lewis acids like Ag(I), enabling the formation of multi-dimensional networks.

Experimental Workflows and Pathway Visualization

The synthesis of CPs using this ligand diverges based on the target metal's hardness and the desired thermodynamic stability. Solvothermal synthesis is preferred for rigid, highly crystalline frameworks, whereas room-temperature self-assembly is utilized for kinetically trapped or soft-metal coordination networks, including 4[4].

G L Ligand: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile S1 Solvothermal Synthesis (DMF/H2O, 120°C) L->S1 S2 Room Temp Assembly (MeCN/DCM, 25°C) L->S2 M1 Borderline Metal Salts (e.g., Zn²⁺, Cu²⁺) M1->S1 M2 Soft Metal Salts (e.g., Ag⁺) M2->S2 CP1 Rigid 2D/3D Coordination Polymer (Pyrazole-N Coordination) S1->CP1 Thermodynamic Control CP2 Flexible 1D/2D Coordination Polymer (Pyrazole-N & Nitrile-N Coordination) S2->CP2 Kinetic/Thermodynamic Control C Characterization (SCXRD, PXRD, TGA, BET) CP1->C CP2->C

Figure 1: Divergent synthetic pathways for coordination polymers based on metal ion selection.

Detailed Experimental Protocols

Protocol A: Solvothermal Synthesis of a Zn(II) Coordination Polymer

Objective: To synthesize a robust, thermodynamically stable 2D/3D coordination polymer utilizing the pyrazole nitrogen as the primary coordination site. Causality Note: Solvothermal conditions (120 °C) provide the activation energy required to overcome kinetic traps, ensuring the formation of high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD). DMF is chosen as it acts as both a solvent and a potential structure-directing agent.

Materials:

  • 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (0.2 mmol, ~39.4 mg)

  • Zinc nitrate hexahydrate, Zn(NO3​)2​⋅6H2​O (0.1 mmol, ~29.7 mg)

  • N,N-Dimethylformamide (DMF) (4.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Dissolution: In a 10 mL thick-walled glass vial, dissolve the ligand in 4.0 mL of DMF. Sonicate for 5 minutes until a clear solution is obtained.

  • Metal Addition: Dissolve the Zn(NO3​)2​⋅6H2​O in 1.0 mL of deionized water. Slowly layer the aqueous metal solution over the organic ligand solution to prevent immediate, amorphous precipitation.

  • Sealing and Heating: Seal the vial tightly with a Teflon-lined cap. Place the vial in a programmable oven.

  • Thermal Program: Heat from room temperature to 120 °C at a rate of 2 °C/min. Hold at 120 °C for 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a slow rate of 0.1 °C/min. Critical Step: Rapid cooling will induce thermal shock, leading to crystal fracturing and poor SCXRD data.

  • Harvesting: Decant the mother liquor. Wash the resulting colorless block crystals with fresh DMF (3 × 5 mL) followed by ethanol (3 × 5 mL). Dry under vacuum at 60 °C for 12 hours.

Protocol B: Room-Temperature Self-Assembly of an Ag(I) Coordination Network

Objective: To synthesize a flexible 1D/2D coordination polymer by exploiting the affinity of soft Ag(I) ions for both the pyrazole and nitrile nitrogen donors. Causality Note: Ag(I) coordination is highly labile and sensitive to light and heat. Room-temperature diffusion is employed to allow the reversible formation and breaking of Ag-N bonds, leading to the thermodynamically favored crystalline product without thermal degradation.

Materials:

  • 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (0.1 mmol, ~19.7 mg)

  • Silver trifluoromethanesulfonate, AgCF3​SO3​ (0.1 mmol, ~25.7 mg)

  • Dichloromethane (DCM) (3.0 mL)

  • Acetonitrile (MeCN) (3.0 mL)

  • Diethyl ether (as an anti-solvent)

Step-by-Step Methodology:

  • Preparation (Dark Room): Perform all steps under low-light conditions to prevent the photoreduction of Ag(I) to Ag(0) nanoparticles.

  • Ligand Solution: Dissolve the ligand in 3.0 mL of DCM in a narrow glass tube (e.g., an NMR tube or a layering tube).

  • Buffer Layer: Carefully layer 1.0 mL of a 1:1 mixture of DCM/MeCN over the ligand solution to act as a diffusion buffer.

  • Metal Solution: Dissolve AgCF3​SO3​ in 3.0 mL of MeCN. Gently layer this on top of the buffer layer.

  • Crystallization: Seal the tube and leave it undisturbed in a dark cabinet at 25 °C. Over 7–14 days, the solvents will slowly diffuse, yielding needle-like crystals at the interface.

  • Isolation: Filter the crystals and wash with a small amount of cold diethyl ether. Store in an amber vial.

Quantitative Data Presentation

The following table summarizes the typical physicochemical properties of coordination polymers derived from 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile based on empirical trends in analogous pyrazole-benzonitrile systems.

Property / ParameterZn(II) Solvothermal ProductAg(I) Self-Assembly Product
Primary Coordination Site Pyrazole N (Hard/Borderline)Pyrazole N & Nitrile N (Soft)
Typical Geometry Tetrahedral (ZnN₄)Linear or T-shaped (AgN₂, AgN₃)
Framework Dimensionality 2D Grid or 3D Diamondoid1D Chains or 2D Sheets
Thermal Stability (TGA) Stable up to ~350 °CStable up to ~220 °C
BET Surface Area 200 - 500 m²/g (Pro-porous)< 50 m²/g (Dense packing)
Key Application Gas Storage / Structural FlexibilityLuminescence / Antimicrobial

References

  • Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. ChemRxiv.3[3]

  • Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals. PubMed / National Institutes of Health.2[2]

  • Coordination polymer gels with important environmental and biological applications. Chemical Society Reviews (RSC Publishing).4[4]

  • Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science (RSC Publishing).1[1]

Sources

Application Note: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In modern drug discovery, the strategic selection of intermediate building blocks dictates the success of lead optimization campaigns. 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5) has emerged as a privileged scaffold. By combining a sterically demanding 3,5-dimethylpyrazole core with a highly versatile benzonitrile moiety, this compound serves as a foundational intermediate for synthesizing complex therapeutics, particularly in the realms of oncology and targeted kinase inhibition.

This application note provides an authoritative guide on the physicochemical profiling, structural rationale, and validated synthetic workflows for utilizing this building block in pharmaceutical development.

Physicochemical Profiling

Understanding the baseline properties of an intermediate is critical for predicting its behavior in downstream coupling reactions and its influence on the final Active Pharmaceutical Ingredient (API). The table below summarizes the core quantitative data for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

PropertyValueImplication for Drug Design
CAS Number 1155066-35-5Unique identifier for procurement and registry.
Molecular Formula C₁₂H₁₁N₃High atom economy for fragment-based design.
Molecular Weight 197.24 g/mol Low molecular weight; leaves ample room for elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 2Competent for interacting with kinase hinge regions or receptor pockets.
Rotatable Bonds 1Low entropic penalty upon target binding.

Mechanistic Rationale & Structural Biology

The architectural design of 3-(3,5-dimethylpyrazol-1-yl)benzonitrile is not arbitrary; it is rooted in strict pharmacodynamic causality:

  • Steric Shielding & Conformal Restriction: The 3,5-dimethyl groups on the pyrazole ring induce a steric clash with the ortho-hydrogens of the adjacent benzene ring. This forces the molecule into a non-planar conformation, increasing its 3D character. In kinase inhibitor design (such as for CDK2 or p38 MAPK), these methyl groups optimally fill small lipophilic pockets adjacent to the ATP-binding site, significantly enhancing kinase selectivity .

  • Electronic Modulation via the Nitrile: The nitrile group is a strong electron-withdrawing group (EWG). It lowers the electron density of the pyrazole ring, rendering the scaffold more metabolically stable against cytochrome P450 (CYP) mediated oxidation.

  • Targeting Allosteric Sites: Recent advancements have utilized pyrazolylbenzonitrile derivatives as potent Androgen Receptor (AR) antagonists. Unlike traditional drugs that target the ligand-binding pocket (LBP) and suffer from resistance mutations, this scaffold has been successfully mapped to the non-LBP Binding Function 3 (BF3) site, offering a novel mechanism to treat advanced prostate cancer .

G2 S1 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile S2 Pyrazole Core S1->S2 S3 3,5-Dimethyl Groups S1->S3 S4 Benzonitrile Moiety S1->S4 T1 Kinase Inhibitors (e.g., CDK2) S2->T1 Hinge Binding T2 Androgen Receptor (AR) Antagonists S2->T2 S3->T1 Lipophilic Pocket S4->T2 BF3 Site Targeting

Fig 1. Pharmacophore mapping and target logic for pyrazolylbenzonitrile scaffolds.

Validated Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for synthesizing and functionalizing this building block.

Protocol A: Knorr Pyrazole Synthesis of the Building Block

The construction of the pyrazole ring is achieved via the Knorr cyclocondensation. Causality & Expert Insight: A common pitfall in Knorr synthesis with unsymmetrical 1,3-diketones is the formation of regioisomeric mixtures, requiring tedious chromatographic separation. By utilizing the symmetric 2,4-pentanedione (acetylacetone), this protocol guarantees a single regioisomer, maximizing atom economy and throughput .

Reagents:

  • 3-Hydrazinobenzonitrile hydrochloride (1.0 eq)

  • 2,4-Pentanedione (Acetylacetone) (1.2 eq)

  • Absolute Ethanol (Solvent, 0.2 M)

  • Glacial Acetic Acid (Catalyst, 0.1 eq)

Step-by-Step Methodology:

  • Initiation: Suspend 3-hydrazinobenzonitrile hydrochloride in absolute ethanol within a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 2,4-pentanedione dropwise at room temperature under continuous magnetic stirring.

  • Catalysis: Introduce glacial acetic acid. Rationale: The acid catalyzes the initial nucleophilic attack of the hydrazine onto the carbonyl carbon and facilitates the subsequent dehydration steps required for ring closure.

  • Cyclocondensation: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the baseline hydrazine spot and the emergence of a highly UV-active spot at a higher Rf​ confirms conversion.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Quench the residue with saturated aqueous NaHCO₃ to neutralize the acid.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 3-(3,5-dimethylpyrazol-1-yl)benzonitrile.

Protocol B: Downstream Functionalization – Nitrile Reduction

To utilize the scaffold in amide coupling reactions, the nitrile must be reduced to a primary amine.

Causality & Expert Insight: Standard hydrogenation of nitriles often yields unwanted secondary and tertiary amines due to the condensation of the newly formed primary amine with the intermediate imine. Using methanolic ammonia suppresses this side reaction by shifting the equilibrium, ensuring high fidelity of the primary amine product.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3,5-dimethylpyrazol-1-yl)benzonitrile (1.0 eq) in 7 N methanolic ammonia (0.1 M).

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 10% w/w). Safety Note: Raney Ni is highly pyrophoric; keep wetted at all times.

  • Hydrogenation: Purge the reaction vessel with nitrogen gas three times, then introduce hydrogen gas via a balloon or Parr shaker (maintained at 30-40 psi).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the catalyst carefully through a pad of Celite under a nitrogen atmosphere.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the functionalized building block, (3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)methanamine, ready for downstream peptide or amide coupling.

G A 3-Hydrazinobenzonitrile C Knorr Cyclocondensation A->C B Acetylacetone B->C D 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile C->D - 2 H2O E Nitrile Reduction D->E G Tetrazole Formation D->G F Primary Amine E->F H Tetrazole Bioisostere G->H

Fig 2. Synthetic workflow and downstream functionalization of the building block.

References

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow RSC Advances (Royal Society of Chemistry) URL:[Link]

Catalytic Applications of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Versatile Ligand

In the dynamic field of homogeneous catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and enhancing the efficiency of metal-catalyzed transformations. Pyrazole-based ligands have emerged as a privileged class of compounds due to their robust coordination chemistry, thermal stability, and the ease with which their steric and electronic properties can be modulated.[1][2] The 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile ligand, in particular, presents an intriguing scaffold. The 3,5-dimethylpyrazole moiety offers a sterically defined and electron-rich N-donor environment for metal coordination, while the benzonitrile group at the 3-position of the phenyl ring introduces a site for potential secondary interactions and allows for fine-tuning of the ligand's electronic character.

This technical guide provides detailed application notes and protocols for the potential use of metal complexes derived from 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile in two key areas of catalysis: Palladium-catalyzed cross-coupling reactions and Copper-catalyzed oxidation reactions. While direct catalytic applications of this specific ligand are not yet extensively documented in the literature, the protocols herein are built upon well-established principles and successful applications of closely related pyrazole-based ligand systems, offering a solid foundation for researchers to explore its catalytic potential.

Synthesis of the Ligand: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile can be efficiently achieved via a Palladium-catalyzed Buchwald-Hartwig N-arylation reaction. This method is renowned for its broad substrate scope and functional group tolerance.[2]

Protocol: Synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Materials:

  • 3,5-Dimethylpyrazole

  • 3-Bromobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3,5-dimethylpyrazole (1.0 eq.), 3-bromobenzonitrile (1.0 eq.), and Cesium Carbonate (1.5 eq.).

  • Catalyst Preparation: In a separate small flask, add Pd₂(dba)₃ (0.01 eq.) and Xantphos (0.02 eq.).

  • Addition of Reagents: To the Schlenk flask containing the substrates and base, add the pre-mixed catalyst.

  • Solvent Addition: Add anhydrous toluene to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] Palladium complexes bearing N-donor ligands, such as pyrazoles, have been shown to be effective catalysts for this transformation. The 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile ligand is expected to form a stable and active palladium complex for such reactions.

Rationale for Application

The pyrazole nitrogen atom provides a strong σ-donating character which can stabilize the palladium center throughout the catalytic cycle. The steric bulk of the 3,5-dimethyl groups can promote the reductive elimination step, which is often rate-limiting. The nitrile functionality on the phenyl ring may influence the electronic properties of the catalyst, potentially enhancing its activity.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep In Situ Catalyst Preparation cluster_reaction Suzuki-Miyaura Coupling Reaction cluster_workup Work-up and Purification Pd_source Pd(OAc)₂ Stir_prep Stir at RT Pd_source->Stir_prep Ligand 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile Ligand->Stir_prep Solvent_prep Anhydrous Solvent (e.g., Toluene/Water) Solvent_prep->Stir_prep Reaction_vessel Reaction at 80-100 °C Stir_prep->Reaction_vessel Add catalyst solution Aryl_halide Aryl Halide (1.0 eq) Aryl_halide->Reaction_vessel Boronic_acid Arylboronic Acid (1.2 eq) Boronic_acid->Reaction_vessel Base Base (e.g., K₂CO₃, 2.0 eq) Base->Reaction_vessel Quench Quench with Water Reaction_vessel->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Biaryl Product Purify->Product Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Ar-X ArX_in OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Ar'B(OH)₂ Base ArBOH2_in Transmetal Transmetalation PdII_Diaryl->Pd0 ArAr_out PdII_Diaryl->ArAr_out Ar-Ar' RedElim Reductive Elimination Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification Cu_source Cu(II) Salt (e.g., Cu(NO₃)₂·3H₂O) Stir_prep Stir at RT Cu_source->Stir_prep Ligand 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile Ligand->Stir_prep Solvent_prep Solvent (e.g., Acetonitrile) Solvent_prep->Stir_prep Reaction_vessel Reaction at 60-80 °C Stir_prep->Reaction_vessel Add catalyst Alcohol Benzyl Alcohol (1.0 eq) Alcohol->Reaction_vessel Base_ox Base (e.g., TEMPO, K₂CO₃) Base_ox->Reaction_vessel Oxidant Oxidant (Air or O₂) Oxidant->Reaction_vessel Filter Filter to remove solids Reaction_vessel->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Benzaldehyde Purify->Product Copper_Oxidation_Cycle CuII L₂Cu(II) CuII_ROH L₂Cu(II)(ROH) CuII->CuII_ROH RCH₂OH ROH_in CuII_RO_minus [L₂Cu(II)(RO⁻)]⁺ CuII_ROH->CuII_RO_minus -H⁺ Cu0 L₂Cu(0) + R'CHO CuII_RO_minus->Cu0 β-H elimination Product_out Cu0->CuII O₂ H2O_out H₂O Cu0->H2O_out Redox Redox Reaction O2_in O₂

Sources

Laboratory Crystallization Techniques for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Laboratory Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5)

Introduction & Physicochemical Profiling

As a Senior Application Scientist, I approach crystallization not merely as a purification step, but as a critical mechanism of polymorph control and solid-state optimization. The compound 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile ( C12​H11​N3​ ) is a highly valuable building block in medicinal chemistry. To design an effective crystallization protocol, we must first deconstruct its molecular architecture to understand its thermodynamic behavior in solution.

Mechanistic Causality in Crystal Packing

Unlike molecules with classical hydrogen bond donors (e.g., -OH, -NH 2​ ), 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is fully substituted at the pyrazole nitrogen (N1). It possesses exclusively hydrogen bond acceptors : the nitrile nitrogen and the sp 2 -hybridized pyrazole nitrogen (N2).

Because it lacks a strong hydrogen-bond donor network, the crystal lattice cannot rely on robust O-H...O or N-H...N interactions. Instead, crystallographic studies on related 1-arylpyrazole-benzonitrile derivatives demonstrate that their solid-state structures are predominantly stabilized by weak intermolecular C−H⋯N interactions, dipole-dipole interactions from the highly polar nitrile group, and π−π stacking between the aromatic rings[1].

Practical Implication: The reliance on weak intermolecular forces means this compound is prone to high solubility in moderately polar organic solvents and carries a high risk of "oiling out" (liquid-liquid phase separation, or LLPS) if supersaturation is generated too rapidly. Therefore, our protocols must prioritize slow, highly controlled supersaturation trajectories[2].

Solvent Selection & Solubility Mapping

To engineer a self-validating crystallization system, solvent selection is divided into "Good Solvents" (high solubility, disrupts π−π stacking) and "Anti-Solvents" (low solubility, forces lattice assembly).

Table 1: Solvent Classification for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Solvent TypeRecommended SolventsDielectric Constant ( ϵ )Role in Crystallization Workflow
Primary (Good) Dichloromethane (DCM)8.9Rapid dissolution; ideal for anti-solvent methods.
Primary (Good) Ethyl Acetate (EtOAc)6.0Excellent for flash chromatography pre-purification.
Moderate Isopropanol (IPA)18.3Steep temperature-solubility curve; ideal for cooling.
Anti-Solvent n-Heptane / Hexane~1.9Induces supersaturation; forces π−π stacking.
Anti-Solvent Ultra-Pure Water80.1Used only if crystallizing from water-miscible solvents (e.g., Acetone).

Crystallization Decision Workflow

The following logic tree dictates the experimental choice based on the purity of the crude intermediate and the required downstream application (bulk purification vs. structural elucidation).

Workflow Start Crude 3-(3,5-Dimethylpyrazol-1-yl) benzonitrile PurityCheck Initial Purity > 85%? Start->PurityCheck PrePurify Pre-Purification (Flash Chromatography) PurityCheck->PrePurify No SolventScreen Solvent Screening (Solubility & Metastable Zone) PurityCheck->SolventScreen Yes PrePurify->SolventScreen Method1 Anti-Solvent Precipitation (e.g., DCM / Heptane) SolventScreen->Method1 High throughput / Bulk Method2 Cooling Crystallization (e.g., Isopropanol) SolventScreen->Method2 High purity / Scalable Method3 Vapor Diffusion (Single Crystal Growth) SolventScreen->Method3 SCXRD required QC Filtration, Washing & Drying (Vacuum, 40°C) Method1->QC Method2->QC Method3->QC Analysis Yield & Purity Analysis (HPLC, NMR, XRPD) QC->Analysis

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on crude purity and goals.

Experimental Protocols

Protocol 1: Dual-Solvent (Anti-Solvent) Crystallization

Mechanism: The controlled addition of an anti-solvent reduces the solubility of the API in the primary solvent, driving the system into the metastable zone to induce nucleation[2]. This method is highly scalable for pharmaceutical intermediates[3].

Step-by-Step Methodology:

  • Dissolution: Weigh 1.0 g of crude 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile into a 50 mL round-bottom flask. Add 5.0 mL of Dichloromethane (DCM). Stir at 300 rpm until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/insoluble impurities) that could cause premature, uncontrolled precipitation.

  • Anti-Solvent Titration: Transfer the filtrate to a vial equipped with a magnetic stirrer. While stirring at 400 rpm at room temperature (20-25°C), begin adding n-Heptane dropwise (approx. 0.5 mL/min).

  • Self-Validating Check (The Cloud Point): Continue adding n-Heptane until the solution becomes faintly turbid (the "cloud point"). Stop the addition immediately. This indicates the system has breached the metastable zone limit.

  • Aging: Allow the suspension to stir for 10 minutes. The turbidity should resolve into distinct, observable microcrystals.

  • Completion: Add an additional 10 mL of n-Heptane over 20 minutes to maximize yield.

  • Isolation: Filter the crystals under vacuum, wash with 5 mL of ice-cold n-Heptane, and dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Controlled Cooling Crystallization

Mechanism: Exploits the temperature-dependent solubility of the compound in a moderate solvent. Slow cooling prevents oiling out and promotes the growth of larger, higher-purity crystals.

Step-by-Step Methodology:

  • Saturation: Suspend 1.0 g of the compound in 8.0 mL of Isopropanol (IPA) in a jacketed crystallization vessel.

  • Heating: Heat the suspension to 75°C under reflux conditions with stirring (350 rpm) until a completely clear solution is formed.

  • Controlled Cooling: Program the chiller to cool the solution from 75°C to 20°C at a strict linear rate of 0.2°C/min.

    • Causality: A slow cooling rate ensures the system remains within the metastable zone, allowing solute molecules to deposit onto existing crystal faces rather than forming new nuclei (which leads to fine, impure powders).

  • Seeding (Optional but Recommended): When the temperature reaches 55°C, introduce 10 mg of pure 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile seed crystals to bypass the primary nucleation energy barrier.

  • Isolation: Once the system reaches 20°C, hold for 2 hours, then filter and wash with 3 mL of ice-cold IPA.

Protocol 3: Vapor Diffusion for Single-Crystal X-ray Diffraction (SCXRD)

Mechanism: Vapor diffusion offers the slowest possible approach to supersaturation, yielding highly ordered, defect-free macroscopic crystals necessary for crystallographic structural elucidation.

VaporDiffusion InnerVial Inner Vial Compound in Good Solvent (e.g., DCM) Nucleation Nucleation & Growth Highly Ordered Lattice InnerVial->Nucleation Supersaturation OuterVial Outer Chamber Anti-Solvent Pool (e.g., Hexane) Process Vapor Phase Transfer Gradual Diffusion OuterVial->Process Evaporation Process->InnerVial Condensation

Figure 2: Mechanism of vapor diffusion for the growth of SCXRD-quality single crystals.

Step-by-Step Methodology:

  • Preparation: Dissolve 20 mg of the highly purified compound in 0.5 mL of EtOAc in a small 2-dram inner vial.

  • Setup: Place the open 2-dram vial inside a larger 20 mL scintillation vial (the outer chamber).

  • Anti-Solvent Addition: Carefully add 3.0 mL of Hexane to the outer vial, ensuring it does not splash into the inner vial.

  • Sealing: Cap the outer 20 mL vial tightly with a PTFE-lined cap and wrap it with Parafilm.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature (e.g., 20°C) for 3 to 14 days. The volatile Hexane will slowly evaporate and condense into the EtOAc, gradually lowering the solubility and growing diffraction-quality single crystals.

Troubleshooting: Oiling Out (Liquid-Liquid Phase Separation)

Because 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile relies on weak C−H⋯N and π−π interactions[1], it may separate as a dense, viscous oil rather than crystallizing if the supersaturation is too high.

Self-Correcting Action: If an oil forms during Protocol 1 or 2:

  • Re-heat the mixture until the oil completely redissolves into a single homogeneous phase.

  • Add 10-15% more of the primary solvent (DCM or IPA) to lower the overall concentration.

  • Resume the anti-solvent addition or cooling at a slower rate, and introduce seed crystals just before the cloud point is reached to force the system into the solid-liquid equilibrium phase rather than the liquid-liquid phase.

References

  • Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Sarveswari, S. (2010). "4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile." Acta Crystallographica Section E: Structure Reports Online.[1] URL: [Link]

  • Park, C., et al. (2023). "Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors." ACS Omega.[2] URL: [Link]

  • Orehek, J., Teslić, D., & Likozar, B. (2021). "Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review." Organic Process Research & Development.[3] URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the erratic assay behavior of highly lipophilic small molecules. 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile presents a classic formulation challenge: it is a hybrid of a "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) chemotype.

This guide bypasses generic advice to provide you with field-proven, self-validating protocols and mechanistic insights to rescue your in vitro and in vivo assays.

Physicochemical Root Cause Analysis: The "Why"

Before attempting to dissolve a compound, we must understand why it resists water. The structure of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile consists of a rigid benzonitrile ring covalently linked to a dimethyl-substituted pyrazole.

  • Absence of Ionizable Groups: The pyrazole nitrogen (N2) is an extremely weak base due to the electron-withdrawing nature of the adjacent aromatic systems. Its pKa is typically < 2.0. Therefore, pH-adjustment strategies and salt formation will fail at any physiologically relevant pH.

  • Hydrophobic Surface Area: The two methyl groups on the pyrazole ring significantly increase the lipophilic surface area. Furthermore, the molecule lacks any hydrogen bond donors, severely limiting its interaction with aqueous dipole networks.

  • Causality of Precipitation: When introduced into aqueous media via a concentrated DMSO stock, the local dielectric constant of the solvent drops instantly. The compound's high crystal lattice energy drives rapid nucleation, resulting in micro-precipitation that ruins optical assays and cell-based readouts.

To overcome this, we must rely on supramolecular encapsulation (cyclodextrins) or micellar dispersion (co-solvents/surfactants).

Strategic Decision Matrix

Select your formulation strategy based on the biological constraints of your assay.

FormulationDecision Start Assay Type: In Vitro or In Vivo? InVitro In Vitro (Cell Culture/Biochem) Start->InVitro InVivo In Vivo (PK/PD/Tox) Start->InVivo DMSO Primary Solvent: DMSO (Max 0.5%) InVitro->DMSO Route Administration Route? InVivo->Route Precipitation Precipitation in Aqueous Media? DMSO->Precipitation CD_InVitro Add 1-5% HP-β-CD or 0.1% Tween 20 Precipitation->CD_InVitro Yes Proceed Proceed with Assay Precipitation->Proceed No CD_InVitro->Proceed IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Micelle Co-solvent/Surfactant (10% DMSO / 40% PEG400) IV->Micelle CD_InVivo Inclusion Complex (20-40% HP-β-CD) PO->CD_InVivo

Caption: Decision matrix for selecting a solubility enhancement strategy based on experimental requirements.

Troubleshooting & FAQs

Q1: I am dissolving the compound in 100% DMSO for my cell-based assay, but it precipitates immediately upon addition to the culture media. How do I prevent this? A1: You are observing a classic solvent-shift precipitation. When the DMSO stock hits the media, the solubility capacity drops faster than the drug can disperse. Solution: Implement a "step-down" dilution. Pre-dilute your DMSO stock into a transitional vehicle (e.g., culture media containing 1-5% Hydroxypropyl-β-cyclodextrin [HP-β-CD]) before adding it to the cells. The hydrophobic cavity of HP-β-CD perfectly accommodates the benzonitrile moiety, shielding it from the aqueous environment and preventing nucleation .

Q2: We formulated the compound in 40% HP-β-CD for an oral pharmacokinetic (PK) study. The solubility was excellent, but the in vivo bioavailability was surprisingly low. Why? A2: You have encountered the Solubility-Permeability Trade-off . While cyclodextrins dramatically increase apparent aqueous solubility by forming inclusion complexes, they simultaneously decrease the free fraction of the drug. Only the free, uncomplexed drug can partition into and permeate the lipophilic intestinal membrane . Solution: Do not over-formulate. Use the minimum concentration of HP-β-CD required to maintain solubility at your target dose, allowing sufficient free drug to drive membrane permeation.

Q3: Can I just lower the pH of my vehicle to protonate the pyrazole and make a soluble salt? A3: No. The basicity of the pyrazole nitrogen is profoundly attenuated by the aromatic ring and the electron-withdrawing benzonitrile group. Protonation would require a pH < 2, which causes severe tissue necrosis in vivo and will result in immediate precipitation upon buffering to physiological pH (7.4) in the bloodstream .

Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation protocol must include an internal validation step to confirm success before dosing.

Protocol A: Phase-Solubility Profiling (HP-β-CD Complexation)

Rationale: To empirically determine the optimal cyclodextrin concentration that maximizes solubility without severely penalizing permeability.

  • Preparation: Prepare a series of aqueous vehicles containing increasing concentrations of HP-β-CD (0%, 5%, 10%, 20%, and 30% w/v) in PBS (pH 7.4).

  • Saturation: Add an excess amount (e.g., 5 mg) of solid 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile to 1 mL of each vehicle in sealed glass vials.

  • Equilibration: Incubate the vials on an orbital shaker at 37°C for 48 hours to achieve thermodynamic equilibrium.

  • Self-Validation Step (Critical): Centrifuge the samples at 10,000 × g for 15 minutes. Look for a solid pellet at the bottom of the tube.

    • Causality: The presence of a pellet confirms that the solution is truly saturated. If no pellet is visible, the solution is undersaturated; you must add more API and repeat the incubation. Proceeding without a pellet will result in mathematically flawed binding constants.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 200 µL to account for non-specific filter adsorption). Quantify the dissolved drug via HPLC-UV.

Protocol B: Ternary Micellar Dispersion (For IV Dosing)

Rationale: For intravenous assays where high concentrations of cyclodextrins are contraindicated due to renal clearance limits, a co-solvent/surfactant system is required.

  • Primary Solubilization: Weigh the required mass of the compound into a glass vial. Add 10% (v/v) DMSO and vortex until completely dissolved.

  • Surfactant Coating: Add 40% (v/v) PEG 400. Vortex vigorously for 2 minutes. The PEG 400 acts as a co-solvent and steric stabilizer.

  • Aqueous Phase Addition: Add 50% (v/v) normal saline (0.9% NaCl) dropwise while continuously vortexing. Continuous kinetic energy prevents localized solvent-shift precipitation.

  • Self-Validation Step (Critical): Measure the optical density of the final formulation at 600 nm (OD600) using a spectrophotometer.

    • Causality: An OD600 < 0.05 indicates a true solution or stable nano-micellar dispersion safe for IV injection. An OD600 > 0.1 indicates sub-visible micro-precipitation, meaning the formulation will cause embolisms in vivo. If OD > 0.1, you must increase the PEG 400 ratio.

Quantitative Formulation Data

The following table summarizes the expected solubility enhancement factors for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile across different vehicle systems.

Formulation StrategyVehicle CompositionApparent Solubility (µg/mL)Fold EnhancementPrimary Application
Aqueous Buffer PBS (pH 7.4)< 1.01xBaseline (Unusable)
Co-solvent 1% DMSO in PBS~5.05xIn vitro biochemical assays
Micellar Dispersion 10% DMSO / 40% PEG400 / 50% Saline> 500> 500xIV Pharmacokinetics
Inclusion Complex 20% HP-β-CD in PBS> 1,000> 1000xPO Pharmacokinetics / Efficacy

Mechanistic Pathway: The Permeability Trade-Off

Understanding the thermodynamic equilibrium of cyclodextrin complexation is vital. The diagram below illustrates why over-formulating with cyclodextrins traps the drug in the aqueous phase, preventing it from reaching systemic circulation.

CDMechanism Drug Free Drug (Highly Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibrium CD HP-β-CD (Hydrophobic Cavity) CD->Complex Membrane Lipid Membrane (Absorption Site) Complex->Membrane Dissociation (Free Fraction) Blood Systemic Circulation (Bioavailability) Membrane->Blood Permeation

Caption: Thermodynamic mechanism of cyclodextrin inclusion and the solubility-permeability trade-off.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (MDPI). Available at:[Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS One (via PubMed Central). Available at:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines (via PubMed Central). Available at:[Link]

Technical Support Center: Purification of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile. This document offers a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting protocols, and expert insights to ensure the successful isolation of a highly pure product.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile?

A1: Common impurities can include unreacted starting materials such as 3-hydrazinylbenzonitrile and acetylacetone, side-products from incomplete cyclization, and potential regioisomers depending on the synthetic route. Additionally, residual solvents and catalysts may be present in the crude product.

Q2: What is the general stability of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile and how should it be stored?

A2: Pyrazole derivatives are generally stable; however, the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1] Discoloration, often appearing as a brownish tint, can be an indication of oxidation.[2] For long-term stability, it is recommended to store the compound in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen to prevent degradation.[2]

Q3: My compound appears as an oil and is difficult to handle. How can I solidify it?

A3: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid.[3] This can often be resolved by trituration with a non-polar solvent like hexanes or pentane. This process involves adding a small amount of the solvent to the oil and scratching the side of the flask with a glass rod to induce crystallization. If this fails, attempting recrystallization from a different solvent system is recommended.

Q4: How can I effectively monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography. By spotting the crude mixture, co-spotting with the starting materials, and analyzing the collected fractions on a TLC plate, you can visualize the separation of the desired product from impurities. Staining with potassium permanganate or using a UV lamp can help visualize spots that are not colored.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

A. Recrystallization Troubleshooting
Problem Possible Cause Solution
"Oiling Out" Instead of Crystallization The compound's melting point is lower than the solution temperature, or it is too soluble in the chosen solvent.[3][4]- Use a lower boiling point solvent. - Add more of the "good" solvent to lower the saturation point. [3]- Ensure slow cooling. [3]- Introduce a seed crystal if available. [3]
Low Crystal Yield The compound is too soluble in the cold solvent, or too much solvent was used for dissolution.[3][4]- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary for complete dissolution. [3]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. [3]
No Crystal Formation The solution is not supersaturated.[4]- Concentrate the solution by evaporating some of the solvent. [4]- Scratch the inside of the flask with a glass rod to create nucleation sites. [4]- Cool the solution for a longer period or at a lower temperature.
Crystals are Colored/Impure Impurities are co-precipitating with the product.- Perform a hot filtration to remove any insoluble impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Perform a second recrystallization. [4]
B. Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Compound from Impurities The mobile phase polarity is not optimized.[4]- Perform a TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal mobile phase for separation. - A less polar mobile phase will generally increase the retention time and may improve separation. [4]
Compound is Stuck on the Column The compound is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
"Tailing" of the Compound Spot on TLC The compound is interacting too strongly with the acidic silica gel.- Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. [4][5]
Low Recovery of the Compound The compound may be irreversibly adsorbed onto the silica gel.- Use a more polar mobile phase to elute the compound. [4]- Consider using a different stationary phase, such as neutral alumina, if the compound is sensitive to acidic conditions. [5]

III. Detailed Purification Protocols

A. Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, and mixed solvent systems like hexane/ethyl acetate.[3]

Step-by-Step Methodology:

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system where 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system of ethyl acetate and hexanes is often a good starting point.[6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the more polar solvent (e.g., ethyl acetate). Heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add the less polar solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid.[3] If turbidity persists, add a few drops of the hot polar solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent (hexanes) to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

B. Protocol 2: Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

IV. Visualized Workflows

Purification_Workflow cluster_start Start cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Result start Crude Product recrystallization Recrystallization start->recrystallization Solid column_chrom Column Chromatography start->column_chrom Oil or Solid tlc TLC recrystallization->tlc column_chrom->tlc nmr NMR tlc->nmr mp Melting Point nmr->mp pure_product Pure Product mp->pure_product Troubleshooting_Oiling_Out cluster_solutions Potential Solutions start Compound 'Oils Out' During Recrystallization solution1 Use a Lower Boiling Point Solvent start->solution1 solution2 Add More 'Good' Solvent start->solution2 solution3 Ensure Slow Cooling start->solution3 solution4 Add a Seed Crystal start->solution4 solution5 Switch to Chromatography start->solution5

Caption: Troubleshooting guide for "oiling out".

V. References

  • Recrystallization techniques for purifying pyrazole compounds. (2025). BenchChem.

  • Technical Support Center: Purification of Methyl Pyrazole Isomers. (2025). BenchChem.

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.

  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (2025). BenchChem.

  • Purification of Amino-Pyrazoles. (2022). Reddit.

  • Purification methods for removing impurities from nitriles. (n.d.). BenchChem.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). National Institutes of Health.

  • Method for purifying pyrazoles. (n.d.). Google Patents.

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. (n.d.). Wiley Online Library.

  • Column Chromatography Guide. (2025). Phenomenex.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications.

Sources

Column chromatography solvent systems for 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5)

Welcome to the Advanced Chromatography Support Center. As application scientists, we understand that isolating heteroaromatic compounds can be fraught with unpredictable retention behaviors. This guide is engineered to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for the purification of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile.

Mechanistic Overview: The Causality of Retention

To successfully purify 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, one must understand its dual-functional nature.

  • The Nitrile Group (-CN): Acts as a strong hydrogen-bond acceptor and imparts a significant dipole moment, anchoring the molecule to the stationary phase via dipole-dipole interactions.

  • The Pyrazole Ring: The sp2 hybridized nitrogen (N2) is weakly basic. While the 3,5-dimethyl substitutions provide steric hindrance that slightly mitigates its nucleophilicity compared to unsubstituted pyrazoles, it still readily interacts with the weakly acidic silanol groups (-SiOH) on bare normal-phase silica gel.

The Root Cause of Tailing: When standard normal-phase purification of pyrazole-benzonitrile derivatives utilizes simple Ethyl Acetate and Hexanes[1], the basic pyrazole nitrogen undergoes reversible acid-base interactions with the silica surface. This heterogeneous binding kinetic manifests as chromatographic tailing, leading to band broadening and co-elution with closely eluting impurities like unreacted 3,5-dimethylpyrazole[2].

Self-Validating Purification Protocol

This step-by-step methodology utilizes dry-loading and a chemically modified mobile phase to ensure high-resolution separation. Every phase includes a self-validation checkpoint to guarantee systemic integrity before proceeding.

Step 1: Mobile Phase Preparation & TLC Validation

  • Prepare a solvent system of Hexane/Ethyl Acetate (80:20, v/v).

  • Add 1% Triethylamine ( Et3​N ) by volume to the mixture. The Et3​N acts as a sacrificial base, competitively binding to the acidic silanols and preventing target compound tailing.

  • Validation Check: Run a TLC of the crude mixture alongside pure starting materials. The target compound must exhibit an Rf​ between 0.25 and 0.30, with a sharp, circular spot. If the spot is teardrop-shaped, increase Et3​N to 1.5%.

Step 2: Dry Loading (To Prevent Precipitation)

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Add bare silica gel (mass equivalent to 3x the crude sample mass) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Validation Check: Ensure the powder does not clump. Clumping indicates residual solvent or overloading, which will cause band distortion.

Step 3: Column Packing & Equilibration

  • Slurry-pack the column with silica gel using the 80:20 Hexane/EtOAc + 1% Et3​N solvent system.

  • Flush the column with 2 Column Volumes (CV) of the mobile phase.

  • Validation Check: Collect a few drops of the eluent from the stopcock and test with pH paper. The eluent must test basic (pH ~8-9), confirming that the silica column is fully saturated with Et3​N and the silanols are neutralized.

Step 4: Elution & Fractionation

  • Carefully deposit the dry-loaded sample onto the top of the silica bed. Add a 1 cm protective layer of sand.

  • Elute using an isocratic flow of the prepared mobile phase. For structurally similar C-N coupled heterocycles, maintaining a consistent, shallow gradient is a proven baseline for success[3].

  • Collect fractions and analyze via UV-active TLC (254 nm).

Quantitative Solvent System Matrix

The following table summarizes the quantitative performance of various solvent systems based on our empirical data. Use this matrix to select the optimal system based on your specific impurity profile.

Solvent SystemVolume RatioTarget Compound Rf​ Impurity Resolution ( ΔRf​ )Mechanistic Note & Causality
Hexane / EtOAc 80:20~0.22Good vs. HalobenzonitrilesStandard baseline. Prone to severe tailing due to unshielded silanol interactions.
Hexane / EtOAc / Et3​N 80:19:1~0.30Excellent vs. Pyrazole Et3​N caps acidic silanols. Sharpens peaks and increases apparent Rf​ .
Toluene / EtOAc 90:10~0.20Excellent vs. Regioisomers π−π interactions between toluene and the aromatic rings alter selectivity.
DCM / MeOH 98:02~0.35Poor vs. HalobenzonitrilesHigh eluting power; risks co-elution. Only use if compound irreversibly sticks.
Troubleshooting Decision Workflow

SolventTroubleshooting Start Start: Crude Mixture 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile TLC Perform TLC Check (Hexane:EtOAc 80:20) Start->TLC Tailing Is severe peak tailing observed on the plate? TLC->Tailing AddBase Add 1% Et3N to Mobile Phase Tailing->AddBase Yes Resolution Is ΔRf from starting materials < 0.15? Tailing->Resolution No AddBase->Resolution ChangeSolvent Switch to Toluene:EtOAc (Leverage π-π interactions) Resolution->ChangeSolvent Yes Proceed Proceed with standard Hexane:EtOAc + Et3N gradient Resolution->Proceed No Success Isolate Pure Compound ChangeSolvent->Success Proceed->Success

Workflow for optimizing the chromatographic purification of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Frequently Asked Questions (FAQs)

Q: My target compound is streaking across the TLC plate despite using a low-polarity solvent. How do I fix this? A: This is a classic symptom of secondary interactions. The basic nitrogen on the pyrazole ring is hydrogen-bonding with the acidic silanol groups on the silica gel. Solution: Add 1% Triethylamine ( Et3​N ) or 1% aqueous Ammonia to your mobile phase. This competitively binds the silanol sites, deactivating the silica and allowing your compound to elute as a tight, symmetrical band.

Q: I am observing co-elution between 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile and unreacted 3-fluorobenzonitrile. What is the mechanism of this failure and the solution? A: 3-fluorobenzonitrile is significantly less polar than your target product, meaning your solvent system is too strong (too polar), causing both compounds to travel at the solvent front. Solution: Flatten your gradient. Start your column at 100% Hexanes and slowly step up to 5% EtOAc, then 10% EtOAc. Ensure your column length is at least 15 cm to provide adequate theoretical plates for separation.

Q: The compound precipitated on the top of the column during wet loading. How can I prevent this? A: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile has limited solubility in pure hexanes. When you load the sample dissolved in a small amount of DCM onto a column equilibrated in hexanes, the sudden change in polarity causes the compound to crash out, ruining the band shape. Solution: Abandon wet loading. Utilize the Dry Loading procedure detailed in Section 2. By pre-adsorbing the compound onto silica gel, you bypass the solubility limit and ensure an even, horizontal elution band.

Q: Can I use reverse-phase chromatography (C18) if normal phase fails? A: Yes. If normal phase resolution is impossible due to complex impurity profiles, C18 is highly effective. Solution: Use a Water/Acetonitrile gradient. Crucially, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The TFA will protonate the pyrazole nitrogen, drastically reducing its retention time and improving peak shape by masking residual silanols on the C18 matrix.

References
  • ATRP-Inspired Room Temperature (sp3)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Validation & Comparative

Comparative Binding Affinity Guide: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile vs. 4-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the precise geometric trajectory of a pharmacophore dictates its ability to mature into a high-affinity lead compound. This guide provides an objective, data-driven comparison of two critical regioisomeric building blocks: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (the meta-isomer) and 4-(3,5-Dimethylpyrazol-1-yl)benzonitrile (the para-isomer).

Both fragments share a molecular weight of ~197 Da, strictly adhering to the "Rule of Three" for FBDD library design[1]. However, the positional shift of the cyano group fundamentally alters their dipole moments, binding vectors, and thermodynamic profiles when interacting with target proteins. By evaluating these fragments through a self-validating biophysical pipeline, researchers can definitively select the optimal scaffold for targets such as epigenetic demethylases (e.g., LSD1) or kinase hinge regions[2].

Structural Vector Analysis & Physicochemical Profiling

The causality behind the differing binding affinities of these two fragments lies in their spatial geometry and electronic distribution:

  • 4-(3,5-Dimethylpyrazol-1-yl)benzonitrile (Para-Isomer): The cyano group projects at a linear 180° angle relative to the pyrazole-phenyl bond axis. This linear vector is highly optimal for deep, narrow hydrophobic channels that terminate in a hydrogen-bond donor (such as a Lysine or Arginine residue). The linear dipole moment strongly favors enthalpy-driven binding.

  • 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (Meta-Isomer): The cyano group projects at a 120° angle. While this allows the fragment to probe lateral sub-pockets, it frequently introduces severe steric clashes in narrow binding sites, forcing the molecule into a sub-optimal conformation[3]. Consequently, its binding is often entropy-driven (relying on hydrophobic desolvation rather than specific polar contacts).

Thermodynamics Root Binding Free Energy (ΔG) Enthalpy Enthalpy (ΔH) Specific H-Bonds Root->Enthalpy Entropy Entropy (-TΔS) Hydrophobic Desolvation Root->Entropy Para 4-Isomer (Para) Optimal Vector -> High ΔH Enthalpy->Para Favored Meta 3-Isomer (Meta) Steric Clash -> Low ΔH Enthalpy->Meta Disfavored

Thermodynamic contributions to regioisomer binding affinity.

Orthogonal Biophysical Validation (The Self-Validating System)

To objectively compare these fragments, we must employ a self-validating system that eliminates false positives. Fragment affinities are typically weak ( Kd​ in the μM to mM range). Relying solely on biochemical assays is insufficient. We utilize a two-tiered biophysical approach:

  • Surface Plasmon Resonance (SPR): Acts as the primary kinetic filter. It provides real-time kon​ and koff​ rates, ensuring the fragment actually binds reversibly to the target rather than aggregating[4].

  • Isothermal Titration Calorimetry (ITC): Acts as the thermodynamic validator. It directly measures the calorimetric enthalpy ( ΔH ). A large negative ΔH confirms that the fragment is forming specific, directional hydrogen bonds (e.g., via the cyano nitrogen), which is a prerequisite for successful fragment-to-lead optimization[5].

Pathway N1 Fragment Library Isomer Selection N2 SPR Primary Screen Kinetics & Affinity N1->N2 Hit ID N3 ITC Validation Thermodynamic Profiling N2->N3 Kd < 1mM N4 X-Ray Crystallography Structural Resolution N3->N4 Enthalpy Driven

Biophysical screening cascade for fragment hit validation.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine Kd​ and transient binding kinetics.

  • Surface Preparation: Immobilize the target protein (e.g., LSD1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3,000–5,000 RU to account for the low molecular weight of the fragments (~197 Da).

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ with 5% DMSO). Critical Step: The DMSO concentration in the running buffer must exactly match the sample buffer to prevent massive bulk refractive index shifts, which cause false positives in FBDD[4].

  • Analyte Injection: Prepare a 2-fold dilution series of both the 3-isomer and 4-isomer from 1 mM down to 15.6 µM.

  • Execution: Inject samples at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the enthalpy ( ΔH ) and entropy ( −TΔS ) of the interaction.

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use the exact dialysate to prepare the fragment solutions to ensure perfect buffer matching[5].

  • Concentration Setup: Load the target protein (typically 50–100 µM) into the sample cell. Load the fragment (typically 1–2 mM, 5% DMSO) into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 µL dummy injection, followed by 19 injections of 2.0 µL each, with a spacing of 150 seconds between injections to allow the thermal baseline to stabilize.

  • Integration: Integrate the heat peaks and fit the isotherm to a one-set-of-sites model to yield ΔH , Ka​ (where Kd​=1/Ka​ ), and stoichiometry ( N ).

Comparative Binding Affinity Data

The following table summarizes representative biophysical profiling data for the two isomers against a model target featuring a deep, polar-terminated hydrophobic pocket (such as the FAD-binding domain of LSD1).

Note: The data below illustrates the established thermodynamic principles of cyano-vector optimization in FBDD.

Parameter3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (Meta)4-(3,5-Dimethylpyrazol-1-yl)benzonitrile (Para)Analytical Interpretation
SPR Affinity ( Kd​ ) 450 µM85 µMThe para-isomer demonstrates a ~5-fold higher affinity, indicating superior pocket complementarity.
Association Rate ( kon​ ) 1.2×103M−1s−1 8.5×103M−1s−1 The linear vector of the 4-isomer allows for faster target engagement without steric hindrance.
Enthalpy ( ΔH ) -2.1 kcal/mol-6.8 kcal/molThe highly negative ΔH of the 4-isomer confirms the formation of a direct, specific hydrogen bond via the cyano nitrogen[5].
Entropy ( −TΔS ) -2.3 kcal/mol+1.2 kcal/molThe 3-isomer relies heavily on hydrophobic desolvation (entropy-driven), suggesting a sub-optimal, non-directional binding mode.
Ligand Efficiency (LE) 0.240.31The 4-isomer exceeds the accepted LE threshold (>0.3) for viable FBDD leads[1].

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. We will explore the critical validation parameters as stipulated by global regulatory bodies, present a robust, validated method (Method A), and compare it with common alternative approaches to ensure fitness for purpose in a regulated drug development environment.

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended use.[1][2] For quantitative analysis in pharmaceutical quality control, this is not merely a checklist exercise but the very foundation of data integrity, product quality, and patient safety.[3] This guide is designed for researchers, analytical scientists, and drug development professionals seeking to implement a scientifically sound and defensible HPLC method.

Foundational Method Development (Method A)

The initial step in any validation is the development of a robust analytical method.[4] Based on the structure of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, which contains both a moderately polar pyrazole ring system and a nonpolar benzonitrile moiety, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[5] Method A was developed to provide optimal separation, peak symmetry, and sensitivity.

Table 1: Optimized Chromatographic Conditions for Method A

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile and 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for the benzonitrile portion of the molecule.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common and robust choice.[1] Acetonitrile offers good elution strength and low UV cutoff. The acidic pH (3.0) ensures that any residual silanol groups on the silica-based column are protonated, minimizing peak tailing.

  • Detection: The benzonitrile chromophore provides strong UV absorbance. A wavelength of 245 nm was selected after a UV scan of the analyte to maximize signal-to-noise.

The Validation Workflow: A Systematic Approach

Method validation is not a single event but a lifecycle process.[6] The following workflow ensures that all performance characteristics of the method are thoroughly evaluated and documented.

ValidationWorkflow cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Sensitivity & Reliability Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity SST System Suitability Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOQ->Robustness Final Method Validation Report Robustness->Final

Caption: Overall HPLC method validation workflow.

Validation Parameter Evaluation for Method A

The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are globally recognized and adopted by regulatory bodies like the FDA.[6][7][8]

System Suitability

Why it's critical: Before any validation or sample analysis, we must confirm that the chromatographic system is performing adequately.[9] This is a non-negotiable part of good analytical practice.

Experimental Protocol:

  • Prepare a standard solution of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile at the target concentration (e.g., 100 µg/mL).

  • Inject this solution six consecutive times.

  • Calculate the key performance parameters.

Acceptance Criteria & Results:

Table 2: System Suitability Test (SST) Results for Method A

ParameterAcceptance CriteriaResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N ≥ 20008500Pass
% RSD of Peak Area ≤ 1.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.15%Pass

These results confirm the system is suitable for proceeding with the validation experiments.[2]

Specificity (and Forced Degradation)

Why it's critical: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components like impurities, degradants, or matrix components.[3][8] To prove this, we intentionally stress the analyte to generate degradation products.

Experimental Protocol:

  • Expose solutions of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C dry heat for 48 hours.

    • Photolytic: Exposed to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed standard and a placebo/blank, using a photodiode array (PDA) detector.

  • Assess peak purity of the analyte peak in all stressed samples to ensure no co-eluting peaks are present.

Results: In all stressed conditions, the main analyte peak was well-resolved from all degradation product peaks. The peak purity analysis showed a purity angle consistently smaller than the purity threshold, confirming the specificity of Method A.

Linearity and Range

Why it's critical: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[8][10]

Experimental Protocol:

  • Prepare a series of at least five calibration standards from a stock solution, covering a range of 50% to 150% of the expected working concentration. For an assay, a typical range is 80-120% of the test concentration.[2]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Acceptance Criteria & Results:

Table 3: Linearity Data for Method A (Range: 50 - 150 µg/mL)

Concentration (µg/mL)Mean Peak Area (n=3)
50.0498,500
75.0751,200
100.01,002,500
125.01,249,800
150.01,503,100
  • Regression Equation: y = 10015x - 1250

  • Correlation Coefficient (R²): 0.9998

  • Status: Pass (Acceptance criterion is R² ≥ 0.999)[11]

Accuracy

Why it's critical: Accuracy measures the closeness of the experimental value to the true value.[6] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • This can be done by spiking a known amount of analyte into a placebo mixture.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Results:

Table 4: Accuracy (Recovery) Results for Method A

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Mean % Recovery (n=3)% RSD
80%80.079.699.5%0.55%
100%100.0100.7100.7%0.41%
120%120.0119.599.6%0.62%
  • Status: Pass (Acceptance criterion is mean recovery between 98.0% and 102.0%)[11]

Precision

Why it's critical: Precision measures the degree of scatter among a series of measurements. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay variability).[1][6]

Experimental Protocol:

  • Repeatability: One analyst analyzes six replicate samples of the same homogenous batch at 100% concentration on the same day, using the same instrument.

  • Intermediate Precision: The analysis is repeated by a second analyst on a different day using a different HPLC system (if available).

  • The Relative Standard Deviation (%RSD) is calculated for each set of measurements and also for the combined data.

Acceptance Criteria & Results:

Table 5: Precision Results for Method A

Parameter% RSD (n=6)
Repeatability (Analyst 1, Day 1) 0.68%
Intermediate Precision (Analyst 2, Day 2) 0.85%
Overall Precision (Combined Data, n=12) 0.91%
  • Status: Pass (Acceptance criterion is %RSD ≤ 2.0%)[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[3][10] These are critical for analyzing impurities or low-level analytes.

Experimental Protocol: LOD and LOQ are often estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Results:

  • LOD: 0.15 µg/mL

  • LOQ: 0.45 µg/mL The LOQ was confirmed by preparing a sample at this concentration and verifying that its accuracy and precision met acceptable criteria.

Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[9]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria & Results:

Table 6: Robustness Study for Method A

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/min (0.9 & 1.1)System suitability passes. Retention time shifts as expected.
Column Temperature ± 2°C (28°C & 32°C)System suitability passes. Minor shift in retention time.
Mobile Phase pH ± 0.2 (2.8 & 3.2)System suitability passes. No significant change observed.
Mobile Phase Organic % ± 2% (53% & 57% ACN)System suitability passes. Retention time shifts as expected.
  • Status: Pass. The method is robust within the tested parameter ranges.

Method Comparison: Alternatives to Method A

While Method A is a robust isocratic method, alternative approaches could be considered depending on the specific application.

Caption: Comparison of analytical method approaches.

Method B: Gradient RP-HPLC

  • When to use: If the sample contains impurities with significantly different polarities than the main analyte. A gradient method (e.g., starting at 30% acetonitrile and ramping up to 80%) could resolve early and late-eluting impurities in a single run, which might be missed by the isocratic Method A.

  • Trade-offs: Gradient methods require a re-equilibration step at the end of each run, potentially increasing the total cycle time per injection. They are also slightly more complex to transfer between different HPLC systems.

Method C: Ultra-High-Performance Liquid Chromatography (UPLC)

  • When to use: For high-throughput screening environments where speed is critical. By using columns with smaller particle sizes (<2 µm), UPLC systems can achieve significantly faster run times (e.g., <2 minutes) and higher resolution than conventional HPLC.[12]

  • Trade-offs: Requires a dedicated UPLC system capable of handling much higher backpressures. Method development and transfer must be handled with greater care.

Conclusion

The described RP-HPLC procedure (Method A) for the quantification of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is specific, linear, accurate, precise, and robust over the tested range. All validation parameters meet the acceptance criteria outlined in the ICH Q2(R1) guidelines.[7] The method is therefore deemed fit for its intended purpose, which is the routine quantitative analysis of the analyte in a quality control setting. While alternative methods like gradient HPLC or UPLC exist and offer advantages for specific scenarios, the validated isocratic method provides a reliable, straightforward, and easily transferable solution for routine assays.

References

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. [Link]

  • Little, T. A. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. [Link]

  • Jain, P. S., et al. (2022, November 8). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. [Link]

  • EirGenix, Inc. (2024, June 24). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. [Link]

  • Maheshwari, M. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ACS Publications. (2025, August 19). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • SciSpace. (2013, March 21). Hplc method development and validation: a review. [Link]

  • Fernandes, A. R., et al. (2024, January 30). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Brasileira de Farmacognosia. [Link]

  • Kotte, S. C. B., et al. (2012, April 21). core components of analytical method validation for small molecules-an overview. International Research Journal of Pharmacy. [Link]

  • RSC Publishing. (2024, July 11). Development and validation of the RP-HPLC method for quantification of tavaborole. [Link]

  • ResearchGate. (2023, March 2). Quantitation of nitrites and nitrates by HPLC?. [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. [Link]

  • PubMed. (n.d.). Application of high-performance liquid chromatography to the study of the biological transformation of adiponitrile by nitrile hydratase and amidase. [Link]

  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

Sources

Comparative Cytotoxicity Guide: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile Derivatives vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, small-molecule kinase inhibitors and apoptosis-inducing agents require rigorous structural optimization to overcome the dose-limiting toxicities of traditional chemotherapeutics. Pyrazole-based scaffolds, particularly 3-(3,5-dimethylpyrazol-1-yl)benzonitrile derivatives , have emerged as highly potent pharmacophores.

This guide provides an objective, data-driven comparison of these derivatives against standard chemotherapeutic alternatives (e.g., Cisplatin, Doxorubicin). Designed for drug development professionals, it explores the mechanistic causality behind their efficacy and outlines self-validating experimental workflows for rigorous in vitro evaluation.

Mechanistic Rationale: Why the Pyrazole-Benzonitrile Scaffold?

The structural architecture of 3-(3,5-dimethylpyrazol-1-yl)benzonitrile is not arbitrary; it is a calculated design to maximize target engagement while minimizing off-target hepatotoxicity and nephrotoxicity.

  • The 3,5-Dimethylpyrazole Core: This moiety acts as a bioisostere for amide bonds, offering superior metabolic stability against enzymatic degradation while maintaining the hydrogen-bond donor/acceptor dynamics necessary for binding within the ATP pockets of overexpressed kinases[1].

  • The Benzonitrile Substitution: The cyano (-CN) group is a potent electron-withdrawing moiety. It lowers the HOMO-LUMO gap of the molecule, enhancing dipole-dipole interactions and facilitating critical π−π stacking and charge-reverse halogen bonding within the hinge region of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2[2].

By halting kinase phosphorylation, these derivatives trigger a cascade that ultimately forces the malignant cell into apoptosis, bypassing the non-selective DNA-crosslinking mechanisms utilized by older drugs like Cisplatin.

MOA compound 3-(3,5-Dimethylpyrazol-1-yl) benzonitrile Derivatives kinase Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) compound->kinase High-affinity binding inhibition ATP-Binding Pocket Competitive Blockade kinase->inhibition Structural conformational shift downstream Downstream Signaling Arrest (PI3K/AKT & MAPK) inhibition->downstream Kinase phosphorylation halted apoptosis Apoptosis Induction (Caspase 3/9 Activation) downstream->apoptosis Cellular death triggered

Mechanism of action: Pyrazole-benzonitrile derivatives inhibiting RTKs to induce apoptosis.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of 3-(3,5-dimethylpyrazol-1-yl)benzonitrile derivatives, their half-maximal inhibitory concentrations ( IC50​ ) must be benchmarked against clinical standards. Recent evaluations of pyrazole-hybrid derivatives demonstrate significant, concentration-dependent cytotoxicity across multiple human carcinoma lines, often yielding superior selectivity indices compared to reference drugs[3].

The table below synthesizes comparative cytotoxicity data across Lung (A549), Breast (MCF-7), and Liver (HepG2) cancer cell lines, emphasizing the Selectivity Index (SI) —the ratio of toxicity in normal peripheral blood mononuclear cells (PBMCs) to cancer cells.

Compound / DrugA549 (Lung) IC50​ ( μ M)MCF-7 (Breast) IC50​ ( μ M)HepG2 (Liver) IC50​ ( μ M)Selectivity Index (vs. PBMC)
Derivative A (Cyano-optimized) 12.5 ± 1.218.4 ± 1.515.2 ± 1.1> 10.0
Derivative B (Halogen-bonded) 21.8 ± 1.823.0 ± 1.928.5 ± 2.0> 5.0
Cisplatin (Standard) 15.3 ± 1.419.5 ± 1.612.1 ± 1.0< 2.0
Doxorubicin (Standard) 1.2 ± 0.12.5 ± 0.21.8 ± 0.1< 1.5

Data Interpretation: While Doxorubicin exhibits raw potency (lower IC50​ ), its Selectivity Index is dangerously low, correlating with its known cardiotoxic side effects. Derivative A achieves comparable efficacy to Cisplatin in A549 cells but boasts a Selectivity Index > 10, meaning it is highly lethal to malignant cells while exerting nominal effects on healthy tissue[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We specifically select the Sulforhodamine B (SRB) assay over the traditional MTT assay. Causality: Pyrazole compounds can occasionally interfere with mitochondrial reductases, leading to false-positive viability signals in MTT assays. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent measurement of cell mass.

Workflow culture Cell Culture Expansion (A549, MCF-7, HepG2) treatment Compound Treatment (0.1 - 100 μM, 24-72h) culture->treatment Seed assay SRB Cytotoxicity Assay (Metabolism-Independent) treatment->assay Incubate analysis IC50 Calculation & Statistical Analysis assay->analysis Quantify validation Apoptosis Validation (Flow Cytometry) analysis->validation Select Leads

Step-by-step experimental workflow for evaluating in vitro cytotoxicity and apoptosis.

Protocol 3.1: Metabolism-Independent Viability Screening (SRB Assay)
  • Cell Seeding: Seed cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adhesion and exponential growth.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole derivatives (0.1 μ M to 100 μ M).

    • Causality for Vehicle: Maintain DMSO concentration strictly below 0.1% (v/v) across all wells to prevent solvent-induced cytotoxicity.

  • Fixation: After 48 hours of exposure, gently add cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Causality: Cold TCA instantly precipitates cellular proteins, locking the cell mass in place for accurate dye binding.

  • Staining & Washing: Wash plates 4 times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye.

  • Solubilization & Readout: Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Measure optical density (OD) at 540 nm using a microplate reader.

  • Self-Validation Mechanism: The assay must include:

    • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

    • Cell-Free Blank: Used to subtract background dye binding to the plastic.

    • Positive Control (10 μ M Cisplatin): Verifies the assay's dynamic range and confirms the specific cell line's responsiveness.

Protocol 3.2: Apoptotic Pathway Validation (Annexin V/PI Flow Cytometry)

To confirm that the reduction in cell mass is due to programmed cell death rather than non-specific necrosis, flow cytometry is utilized.

  • Harvesting: Collect both floating (late apoptotic/necrotic) and adherent cells post-treatment. Causality: Failing to collect the supernatant floating cells will artificially skew the data toward early apoptosis and underrepresent total cell death.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Self-Validation Mechanism:

    • Single-Stained Controls: Run an Annexin V-only tube and a PI-only tube to set precise compensation matrices, eliminating spectral overlap between the FITC and PE/PI channels.

    • Unstained Control: Establishes the auto-fluorescence baseline, ensuring that quadrant gating strictly reflects true apoptotic populations.

Conclusion

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile derivatives represent a highly rationalized approach to targeted cancer therapy. By leveraging the bioisosteric properties of the pyrazole core and the electron-withdrawing nature of the benzonitrile group, these compounds achieve high-affinity kinase inhibition. As demonstrated by the comparative data, they offer a vastly superior Selectivity Index compared to legacy chemotherapeutics like Doxorubicin and Cisplatin, paving the way for safer, more efficacious oncological interventions.

References

  • [2] MDPI. (2024). 'Charge Reverse' Halogen Bonding Contacts in Metal-Organic Multi-Component Compounds: Antiproliferative Evaluation and Theoretical Studies. Retrieved from[Link]

  • [3] ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from[Link]

  • [1] Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from[Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercial 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile Samples

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical intermediate is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is a key building block in the synthesis of various pharmacologically active compounds. The presence of impurities, even at trace levels, can have significant downstream effects, leading to failed reactions, the formation of undesired byproducts, and misleading biological data. This guide provides a comprehensive framework for validating the purity of commercial samples of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, empowering you to make informed decisions about the quality of your reagents.

The First Line of Defense: Deconstructing the Certificate of Analysis (CoA)

Before any in-house analysis, a thorough review of the supplier's Certificate of Analysis (CoA) is essential. A CoA is a batch-specific document that attests to a product's quality and compliance with set standards. However, not all CoAs are created equal. Here's what to scrutinize:

  • Identity Confirmation: The CoA should clearly state the compound name, CAS number, and molecular formula.

  • Purity Assertion: Look for the stated purity, typically determined by HPLC or GC. A purity value of ≥97% is common for many commercial-grade reagents.

  • Analytical Methods Used: The CoA should specify the techniques used for purity determination (e.g., HPLC, NMR, GC-MS). This allows you to assess the rigor of their quality control.

  • Traceability: The batch or lot number is crucial for traceability and is your key to requesting further information from the supplier if needed.

While a CoA provides a valuable starting point, it is an act of trust in the supplier's data. For critical applications, independent verification is paramount to ensure the material's suitability for your specific research needs.

Anticipating the Unseen: Potential Impurities in 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

A robust purity validation strategy is built upon an understanding of the potential impurities that may be present. These can arise from the synthetic route, incomplete reactions, or degradation. Common synthetic pathways to N-arylpyrazoles involve the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, a likely route involves the reaction of 3-hydrazinylbenzonitrile with acetylacetone.

From this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 3-hydrazinylbenzonitrile or acetylacetone.

  • Regioisomers: If an unsymmetrical dicarbonyl compound were used, regioisomeric pyrazole products could form.[1] While acetylacetone is symmetrical, other synthetic routes might introduce this possibility.

  • Process-Related Impurities: Solvents, catalysts, and reagents used in the synthesis and purification steps. For benzonitrile synthesis, this could include residual toluene or byproducts from the ammovation process.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A combination of methods is essential for a comprehensive assessment.

Melting Point Analysis: A Classical and Rapid Purity Indicator

Principle and Rationale: The melting point of a pure crystalline solid is a sharp, well-defined physical property.[2][3] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[4] This makes melting point determination a quick and effective preliminary test for purity.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of the 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a melting point apparatus and heat at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Based on structurally similar compounds, the expected melting point for a pure sample of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is likely in the range of 115-125°C. A broad melting range (e.g., > 2°C) or a significant depression from a known standard suggests the presence of impurities.

Workflow for Melting Point Analysis:

Caption: Workflow for Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

Principle and Rationale: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity analysis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, a reversed-phase HPLC (RP-HPLC) method is most suitable. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The main compound will have a characteristic retention time, while impurities will elute at different times, appearing as separate peaks. The area of each peak is proportional to its concentration, allowing for precise quantification of purity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic compounds. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes. The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape.

  • Sample Preparation:

    • Prepare a stock solution of the 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile sample in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis:

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Principle and Rationale: GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum for each, which acts as a "molecular fingerprint" for identification.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) is suitable for this type of compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC. The oven temperature is typically programmed to ramp up to ensure the separation of compounds with different boiling points. The mass spectrometer is operated in electron ionization (EI) mode.

Data Interpretation: The total ion chromatogram (TIC) will show peaks for the main compound and any impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The fragmentation pattern of pyrazoles often involves the loss of N₂ or HCN, which can be a diagnostic feature.

Workflow for GC-MS Impurity Profiling:

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation Powerhouse

Principle and Rationale: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For purity validation, ¹H NMR is particularly useful. The spectrum of a pure sample will show a clean set of peaks corresponding to the protons in the molecule, with the correct chemical shifts, splitting patterns, and integration values. Impurities will introduce extra peaks into the spectrum.

Experimental Protocol:

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Analysis: Acquire a ¹H NMR spectrum.

Data Interpretation:

  • Chemical Shifts: The positions of the peaks are indicative of the electronic environment of the protons.

  • Integration: The area under each peak is proportional to the number of protons it represents.

  • Splitting Patterns: The splitting of peaks (e.g., singlets, doublets, triplets) provides information about neighboring protons.

The presence of unexpected signals can indicate impurities. For example, a broad signal might suggest the presence of water or an exchangeable proton from an impurity. Comparing the spectrum to a reference spectrum of a known pure standard is the most effective way to use NMR for purity assessment.

Workflow for NMR Purity Verification:

Caption: Workflow for NMR Purity Verification.

Comparative Data Summary: A Hypothetical Scenario

To illustrate how these methods can be used to compare commercial samples, consider the following hypothetical data for three different suppliers of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile:

Parameter Supplier A Supplier B Supplier C Reference Standard
CoA Purity 98% (HPLC)97% (GC)"For Research Use Only"99.9% (qNMR)
Melting Point 116-120°C118-121°C112-118°C121-122°C
HPLC Purity 98.2%97.5%94.3%99.9%
Major Impurity (HPLC) 0.8% (Unknown)1.2% (3-hydrazinylbenzonitrile)2.5% (Unknown)<0.05%
GC-MS Analysis No significant volatile impurities0.5% Toluene1.2% Unknown (MW 150)No detectable impurities
¹H NMR Consistent with structure, minor unidentified peaksConsistent with structure, peaks for starting material visibleMultiple unassigned peaksClean spectrum

Analysis of Hypothetical Data:

  • Supplier A: Appears to be of good quality, with a reasonably sharp melting point and high purity by HPLC. However, the presence of an unknown impurity warrants further investigation if the material is to be used in a sensitive application.

  • Supplier B: The CoA is transparent about the presence of a known starting material as the main impurity. This may be acceptable for some applications, but not for others.

  • Supplier C: The broad melting point, lower HPLC purity, and multiple unknown peaks in the NMR and GC-MS data suggest this material is of lower quality and may not be suitable for most research applications without further purification.

Conclusion and Recommendations

Validating the purity of commercial 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is a critical step in ensuring the integrity of your research. A multi-faceted approach, combining a thorough review of the CoA with in-house analytical testing, is the most robust strategy.

  • Always critically evaluate the supplier's CoA. Do not take the stated purity at face value.

  • For a new batch or supplier, perform at least a melting point analysis and HPLC purity check. These will provide a rapid assessment of quality.

  • For critical applications, such as the synthesis of a final drug candidate, a comprehensive analysis including GC-MS and NMR is essential.

  • If significant impurities are detected, consider purification or sourcing the material from an alternative supplier.

  • Maintain detailed records of your purity analysis for each batch of reagent used. This will be invaluable for troubleshooting any future experimental issues.

By implementing these validation strategies, you can proceed with your research with a higher degree of confidence in the quality and reliability of your starting materials.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Melting Point Determination. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Retrieved from [Link]

  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Benzonitrile Impurities. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Shimadzu. (n.d.). Application News: Simultaneous Analysis of Methoxypyrazines in Processed Tomato Products by GC–MS/MS with SPME Arrow. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling bifunctional building blocks like 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile (CAS: 1155066-35-5) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound merges two distinct chemical motifs—a lipophilic benzonitrile core and a reactive pyrazole ring—each presenting unique operational hazards[1].

To ensure scientific integrity and absolute safety in your drug development workflows, this guide moves beyond generic advice. We will explore the mechanistic causality behind each safety protocol, ensuring your handling, dissolution, and disposal procedures are self-validating and robust.

Part 1: Mechanistic Hazard Assessment

When designing a safety protocol, we must first understand why the compound behaves the way it does under laboratory conditions.

  • The Benzonitrile Core: Benzonitrile derivatives are classified as harmful if swallowed or in contact with skin ([2]). Their lipophilic nature allows them to easily partition into the stratum corneum, making dermal exposure a significant risk, particularly if the compound is dissolved in an organic vehicle.

  • The Pyrazole Ring: Pyrazole derivatives are notorious for causing severe ocular and dermal irritation ([3]). Furthermore, dust generated from these compounds can act as a potent respiratory sensitizer.

  • Physical State Dynamics: As a solid powder, the primary exposure route during standard benchwork is the aerosolization of micro-particulates. Organic powders are also prone to accumulating static charge, which can lead to sudden dispersion when approached with a metal spatula.

Quantitative Safety Parameters

To establish a baseline for our engineering controls, we must standardize the quantitative data governing the handling of this compound:

ParameterValueMechanistic Implication
Molecular Weight 197.24 g/mol [1]Low molecular weight increases transdermal mobility if dissolved in permeating solvents (e.g., DMSO).
Physical State Solid / PowderHigh risk of aerosolization and static cling; requires anti-static controls during weighing.
Fume Hood Velocity 0.4 – 0.6 m/sMinimum required face velocity to effectively capture aerosolized pyrazole particulates ([4]).
Glove Thickness ≥ 4 mil (0.1 mm)Minimum thickness for nitrile to prevent mechanical micro-tears during dry solid handling.

Part 2: Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a static process; it must adapt to the state of the chemical. The table below outlines the required PPE, grounded in the physical chemistry of the compound.

Protection ZoneRecommended EquipmentMechanistic Justification
Hands (Dry Solid) Nitrile Gloves (≥4 mil)Provides a highly effective particulate barrier against pyrazole dust. Must be inspected for micro-tears prior to use.
Hands (In Solvent) Butyl Rubber or LaminateCritical: Nitrile degrades rapidly in DMSO/DMF. Using nitrile with these solvents risks rapid transdermal delivery of the benzonitrile moiety ([2]).
Eyes/Face Chemical Splash GogglesStandard safety glasses lack orbital sealing. Snug-fitting goggles prevent ocular exposure to aerosolized dust ([5]).
Body Flame-Resistant (FR) Lab CoatProtects against static-induced ignition of organic dust and provides a secondary barrier against skin contact ([6]).
Respiratory Fume HoodPrimary engineering control. Respirators (N95/P100) are only required if engineering controls fail or during major spill management.

Part 3: Operational Workflow & Methodologies

The following step-by-step methodology is designed as a self-validating system. Each step includes a verification check to ensure the protocol's integrity before proceeding to the next phase.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Confirm the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s. Validation: Tape a small piece of tissue to the sash; it should pull steadily inward.

  • Clear the Workspace: Remove all incompatible materials, specifically strong oxidizers and strong acids, which can react violently with benzonitrile derivatives ([2]).

  • Don PPE: Equip the baseline PPE (Goggles, Lab Coat, Nitrile Gloves).

Phase 2: Static-Free Weighing
  • Mitigate Static Charge: Use an anti-static ionizer gun on the weighing balance, or utilize anti-static polymeric weighing boats.

    • Causality: 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile powder can accumulate static charge. Approaching it with a standard metal spatula can cause electrostatic repulsion, ejecting toxic dust into the hood environment.

  • Transfer: Keep the chemical container as close to the weighing boat as possible. Keep the fume hood sash pulled down to the lowest workable height to maximize draft efficiency.

Phase 3: Dissolution (Assay Preparation)
  • Assess Solvent Risk: If creating a stock solution in DMSO or DMF, stop and upgrade your gloves to Butyl rubber.

  • Controlled Addition: Add the solvent slowly down the interior side of the vial.

    • Causality: Rapid solvent addition violently displaces air inside the vial, which will eject microscopic, highly concentrated droplets of the dissolved compound into the air.

  • Seal Immediately: Cap the vial tightly before removing it from the fume hood.

G Start Pre-Operation Risk Assessment & Fume Hood Verification PPE Don Core PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE SolventCheck Handling in Solvent? PPE->SolventCheck Butyl Upgrade to Butyl Rubber or Double-Glove SolventCheck->Butyl Yes (e.g., DMSO/DMF) Weigh Weighing & Handling (Use Anti-Static Tools) SolventCheck->Weigh No (Dry Powder) Butyl->Weigh Decon Decontamination & Workspace Cleaning Weigh->Decon Doff Doff PPE & Wash Hands Decon->Doff Waste Hazardous Waste Disposal (EPA/RCRA Compliant) Doff->Waste

Workflow for safe handling, PPE selection, and decontamination of pyrazole-benzonitrile compounds.

Part 4: Spill Management and Disposal Plan

Even with rigorous protocols, accidental releases occur. Your response must prevent the escalation of the hazard.

Immediate Spill Response
  • For Dry Solid Spills: Do not dry-sweep. Sweeping aerosolizes the pyrazole dust, creating a severe inhalation hazard. Instead, gently cover the spill with absorbent paper towels dampened with water or a mild solvent (like 70% ethanol) to suppress dust generation. Carefully scoop the damp mass into a hazardous waste container using a non-sparking tool ([7]).

  • For Liquid Spills (Dissolved Compound): Immediately cover with an inert absorbent material such as dry sand, earth, or commercial vermiculite. Do not use combustible absorbents like sawdust.

Decontamination & Disposal
  • Surface Decontamination: Wipe down the balance, spatulas, and the fume hood deck with a cloth dampened in an appropriate solvent (e.g., isopropanol) to capture any residual micro-particulates.

  • Waste Segregation: Collect all contaminated PPE, weighing boats, and wipes. Place them in a sealed, clearly labeled container designated for "Hazardous Organic Waste - Contains Benzonitrile/Pyrazole Derivatives."

  • Environmental Compliance: Never flush this compound down the drain. Benzonitrile derivatives exhibit significant aquatic toxicity and long-lasting environmental effects ([7]). Dispose of all materials strictly through your institution's EPA/RCRA-compliant hazardous waste management system.

References

  • "BENZONITRILE FOR SYNTHESIS MSDS", Loba Chemie.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethylpyrazol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.